Naftypramide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-3-methyl-2-naphthalen-1-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-14(2)19(18(20)22,12-13-21(3)4)17-11-7-9-15-8-5-6-10-16(15)17/h5-11,14H,12-13H2,1-4H3,(H2,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFVRXJPEIBBEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862682 | |
| Record name | Naftypramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1505-95-9 | |
| Record name | α-[2-(Dimethylamino)ethyl]-α-(1-methylethyl)-1-naphthaleneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1505-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naftypramide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001505959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naftypramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NAFTYPRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A7HW5472J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Naftypramide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naftypramide, also known as Naftopidil, is a selective alpha-1 adrenergic receptor antagonist.[1][2][3] It is primarily utilized in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1][4] Its mechanism of action extends beyond simple alpha-1 blockade, exhibiting a multi-faceted pharmacological profile that includes interactions with serotonin receptors and downstream effects on cellular signaling cascades such as the Rho-kinase pathway. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways.
Primary Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism
This compound's principal mechanism of action is the competitive antagonism of alpha-1 adrenergic receptors.[5] These receptors are densely located in the smooth muscle of the prostate, bladder neck, and urethra.[4] By blocking these receptors, this compound inhibits the contractile effects of norepinephrine, leading to smooth muscle relaxation and a reduction in urinary outflow resistance.[4][5] This alleviates the symptoms of BPH, such as urinary hesitancy, weak stream, and incomplete bladder emptying.[3][4]
This compound exhibits a notable selectivity for the alpha-1D adrenergic receptor subtype over the alpha-1A and alpha-1B subtypes.[2][6] The alpha-1D subtype is predominantly expressed in the bladder detrusor muscle and the spinal cord, which may contribute to its efficacy in improving storage symptoms of BPH, like urinary frequency and nocturia.[6][7]
Quantitative Data: Receptor Binding Affinity
The binding affinity of this compound for alpha-1 adrenergic receptors has been quantified in various studies. The following table summarizes the key binding constants.
| Target Receptor | Radioligand | Tissue/Cell Line | Binding Constant (Ki) | Reference |
| Alpha-1 Adrenergic Receptor | [3H]prazosin | Human Prostatic Membranes | 11.6 nM | [2] |
| Alpha-1 Adrenoceptors | - | - | IC50: 235 nmol/l | [8] |
Secondary Mechanisms of Action
Beyond its primary alpha-1 adrenergic antagonism, this compound displays other pharmacological activities that contribute to its overall therapeutic profile.
5-HT1A Receptor Agonism
This compound has been shown to possess agonistic properties at the 5-HT1A serotonin receptor.[8] The IC50 value for 5-HT1A receptors is in a similar concentration range to that for alpha-1 adrenoceptors, suggesting this interaction is pharmacologically relevant.[8] The 5-HT1A receptor is implicated in the central regulation of blood pressure and mood. The partial agonism of this compound at these receptors may contribute to its overall hemodynamic effects.[8]
Quantitative Data: 5-HT1A Receptor Interaction
| Target Receptor | Binding Constant (IC50) | Reference |
| 5-HT1A Receptors | 108 nmol/l | [8] |
Inhibition of Rho-Kinase Signaling Pathway
The alpha-1 adrenergic receptor is coupled to the Gq/11 protein, which, upon activation, stimulates phospholipase C (PLC). PLC subsequently leads to the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates protein kinase C (PKC) and the RhoA/Rho-kinase signaling pathway, which are crucial for smooth muscle contraction. By blocking the alpha-1 adrenergic receptor, this compound indirectly inhibits the downstream RhoA/Rho-kinase pathway. This inhibition further contributes to the relaxation of smooth muscle in the lower urinary tract.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway and the inhibitory effect of this compound.
Caption: 5-HT1A Receptor Signaling Pathway and the agonistic effect of this compound.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for Alpha-1 Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of this compound for alpha-1 adrenergic receptors.
Materials:
-
Human prostatic membranes
-
[3H]prazosin (radioligand)
-
This compound solutions of varying concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a suspension of human prostatic membranes in binding buffer.
-
In a 96-well plate, add the membrane suspension to each well.
-
Add varying concentrations of this compound to the wells.
-
For total binding, add vehicle instead of this compound.
-
For non-specific binding, add a high concentration of a known alpha-1 antagonist (e.g., phentolamine).
-
Add a fixed concentration of [3H]prazosin to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of specific [3H]prazosin binding) and calculate the Ki value using the Cheng-Prusoff equation.
Norepinephrine-Induced Contraction Assay
Objective: To assess the functional antagonist activity of this compound on alpha-1 adrenergic receptor-mediated smooth muscle contraction.
Materials:
-
Isolated tissue strips (e.g., rat aorta or prostate)
-
Organ bath system with physiological salt solution (PSS), aerated with 95% O2 / 5% CO2 and maintained at 37°C
-
Norepinephrine solutions
-
This compound solutions
-
Isometric force transducer and data acquisition system
Procedure:
-
Mount the isolated tissue strips in the organ baths containing PSS.
-
Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).
-
Induce a stable contraction by adding a submaximal concentration of norepinephrine.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath and record the relaxation response.
-
In a separate set of experiments, pre-incubate the tissues with different concentrations of this compound for a specified time (e.g., 30 minutes) before constructing a cumulative concentration-response curve for norepinephrine.
-
Analyze the data to determine the potency of this compound as an antagonist, often expressed as a pA2 value.
RhoA Activation Pull-Down Assay
Objective: To indirectly assess the effect of this compound on the activation of the downstream effector RhoA.
Materials:
-
Prostate smooth muscle cells
-
Cell lysis buffer
-
Norepinephrine
-
This compound
-
Rhotekin-RBD beads (binds to active, GTP-bound RhoA)
-
Anti-RhoA antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture prostate smooth muscle cells to near confluence.
-
Treat the cells with this compound or vehicle for a specified time.
-
Stimulate the cells with norepinephrine for a short period to activate RhoA.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the lysates with Rhotekin-RBD beads to pull down active RhoA.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an anti-RhoA antibody to detect the amount of active RhoA.
-
Quantify the band intensities to determine the relative levels of RhoA activation in the different treatment groups.
Caption: General workflow for key experimental protocols.
Conclusion
This compound exerts its therapeutic effects through a primary mechanism of selective alpha-1D/1A adrenergic receptor antagonism, leading to smooth muscle relaxation in the lower urinary tract. Its pharmacological profile is further nuanced by its agonistic activity at 5-HT1A receptors and its indirect inhibition of the downstream Rho-kinase signaling pathway. This multi-target engagement likely contributes to its clinical efficacy in treating both voiding and storage symptoms of benign prostatic hyperplasia. Further research into the intricate interplay of these mechanisms will continue to refine our understanding of this compound's therapeutic actions and may open avenues for new clinical applications.
References
- 1. Naftopidil | নাফটোপিডিল | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 2. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naftopidil: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 4. What is Naftopidil used for? [synapse.patsnap.com]
- 5. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 6. Naftopidil for the treatment of lower urinary tract symptoms compatible with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of the efficacy of naftopidil and tamsulosin hydrochloride in medical treatment of benign prostatic enlargement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT1A-agonistic properties of naftopidil, a novel antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Naftypramide: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and proposed mechanism of action of Naftypramide. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.
Introduction to this compound
This compound, systematically named α-isopropyl-α-(2-(dimethylamino)ethyl)-1-naphthaleneacetamide, is classified as a non-narcotic analgesic and non-steroidal anti-inflammatory drug (NSAID). Its chemical formula is C₁₉H₂₆N₂O with a molecular weight of 298.42 g/mol . The presence of a naphthalene moiety, a chiral center, and an amide functional group suggests a range of potential synthetic and analytical challenges and opportunities. This guide will explore a plausible synthetic route, comprehensive characterization methods, and the likely signaling pathway based on its classification as an NSAID.
Synthesis of this compound
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound is outlined below. The primary disconnection is at the amide bond, leading back to a carboxylic acid and ammonia. The α-substituted naphthaleneacetic acid can be further disconnected to reveal naphthaleneacetonitrile as a key intermediate.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Synthesis of this compound
This proposed synthesis involves three main stages: synthesis of the naphthaleneacetonitrile intermediate, sequential α-alkylation, and subsequent hydrolysis to the final amide product.
Step 1: Synthesis of 1-Naphthaleneacetonitrile
-
Reaction Setup: To a solution of sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO), add 1-(chloromethyl)naphthalene dropwise at room temperature.
-
Reaction Conditions: Stir the mixture at 60°C for 4 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Sequential α-Alkylation of 1-Naphthaleneacetonitrile
-
First Alkylation (Isopropyl Group):
-
To a solution of 1-naphthaleneacetonitrile in anhydrous tetrahydrofuran (THF) at -78°C, add a strong base such as lithium diisopropylamide (LDA) dropwise.
-
After stirring for 30 minutes, add 2-iodopropane and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layer is then washed, dried, and concentrated.
-
-
Second Alkylation (Dimethylaminoethyl Group):
-
The product from the first alkylation is subjected to a second alkylation under similar conditions, using 2-(dimethylamino)ethyl chloride as the alkylating agent.
-
The resulting α-isopropyl-α-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile is purified by column chromatography.
-
Step 3: Hydrolysis of the Nitrile to this compound
-
Reaction Conditions: The purified disubstituted nitrile is subjected to partial hydrolysis. This can be achieved using hydrogen peroxide in the presence of a base (e.g., sodium hydroxide) in a mixed solvent system like ethanol and water, with careful temperature control to avoid complete hydrolysis to the carboxylic acid[1]. Alternatively, controlled acidic hydrolysis can also be employed[2][3][4].
-
Work-up and Purification: The reaction mixture is neutralized and extracted with an appropriate organic solvent. The crude this compound is then purified by recrystallization or column chromatography to yield the final product.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following are the expected results from various analytical techniques.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.2 | m | 1H | Aromatic H (peri-proton) |
| ~ 7.3 - 7.6 | m | 6H | Aromatic H |
| ~ 2.5 - 2.8 | m | 1H | CH (isopropyl) |
| ~ 2.2 - 2.4 | t | 2H | CH₂-N |
| ~ 2.1 | s | 6H | N(CH₃)₂ |
| ~ 1.8 - 2.0 | m | 2H | CH₂-Cα |
| ~ 0.9 - 1.1 | d | 6H | CH(CH₃)₂ |
| ~ 5.5 - 7.0 | br s | 2H | CONH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~ 175 - 180 | C=O (amide) |
| ~ 134 - 138 | Aromatic C (quaternary) |
| ~ 125 - 130 | Aromatic CH |
| ~ 60 | Cα |
| ~ 55 - 60 | CH₂-N |
| ~ 45 | N(CH₃)₂ |
| ~ 35 | CH₂-Cα |
| ~ 30 | CH (isopropyl) |
| ~ 15 - 20 | CH(CH₃)₂ |
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3350, ~3180 | Medium, sharp | N-H stretch (primary amide)[5][6][7][8] |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2960 | Strong | Aliphatic C-H stretch |
| ~ 1650 | Strong | C=O stretch (Amide I band)[5][8][9] |
| ~ 1620 | Medium | N-H bend (Amide II band)[5][8] |
| ~ 1590, 1450 | Medium | Aromatic C=C stretch |
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment |
| 298 | [M]⁺ (Molecular Ion) |
| 254 | [M - CONH₂]⁺ |
| 226 | [M - CH₂CH₂N(CH₃)₂]⁺ |
| 183 | [Naphthyl-CH-C(CH₃)₂]⁺ |
| 155 | [Naphthyl-CH₂]⁺ |
| 58 | [CH₂=N(CH₃)₂]⁺ |
Fragmentation patterns of amides can include α-cleavage and McLafferty rearrangements, though the latter is less likely for this compound due to the lack of a γ-hydrogen on the acyl chain. The primary fragmentation is expected to be cleavage of the bonds adjacent to the quaternary α-carbon and the amide bond[10][11][12][13][14].
Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum will be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition. Fragmentation patterns will be analyzed using tandem mass spectrometry (MS/MS).
-
Melting Point: The melting point of the purified solid will be determined using a standard melting point apparatus.
-
Elemental Analysis: Combustion analysis will be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen.
Signaling Pathways of this compound
As a non-steroidal anti-inflammatory drug (NSAID), the primary mechanism of action of this compound is expected to be the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2[15][16][17]. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[18][19][20][21][22][23][24][25][26][27].
The Cyclooxygenase Pathway
The inhibition of COX enzymes by this compound would lead to a reduction in the synthesis of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for Mechanism of Action Studies
To confirm the proposed mechanism of action, the following experimental workflow can be employed.
Caption: Experimental workflow for MOA studies.
Conclusion
This technical guide has provided a comprehensive overview of the proposed synthesis and detailed characterization of this compound. The outlined synthetic pathway offers a viable route for its preparation, and the predicted analytical data serves as a benchmark for its characterization. Furthermore, the elucidation of its likely mechanism of action through the inhibition of the cyclooxygenase pathway provides a solid foundation for further pharmacological investigation. This document is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. byjus.com [byjus.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. IR Spectrum: Amides [quimicaorganica.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 11. spectroscopy - Can amide bonds fragment in ESI-MS? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Prostaglandin - Wikipedia [en.wikipedia.org]
- 21. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cyclooxygenase - Wikipedia [en.wikipedia.org]
The Enigmatic History of Naftypramide: A Search for a Lost Discovery
For researchers, scientists, and drug development professionals, the journey from a compound's discovery to its clinical application is a meticulously documented process. However, in the vast landscape of chemical and pharmaceutical research, some compounds remain shrouded in obscurity. Naftypramide, a substance identified as a nonsteroidal anti-inflammatory drug (NSAID), analgesic, and antipyretic, appears to be one such enigma. Despite targeted searches across scientific databases, patent repositories, and chemical literature, detailed information regarding its discovery, historical development, synthesis, and mechanism of action remains elusive.
Chemical Identity of this compound
While the history of its development is unclear, the fundamental chemical identity of this compound has been established.
Table 1: Chemical and Structural Information for this compound
| Property | Value |
| IUPAC Name | α-isopropyl-α-(2-(dimethylamino)ethyl)-1-naphthaleneacetamide |
| Synonyms | DA-992, this compound |
| Molecular Formula | C₁₉H₂₆N₂O |
| Molecular Weight | 298.42 g/mol |
| Chemical Class | Naphthaleneacetamide derivative |
| Therapeutic Class | Nonsteroidal Anti-inflammatory Drug (NSAID), Analgesic, Antipyretic |
The Uncharted Territory of this compound's Origins and Mechanism
Extensive searches for the seminal discovery paper, patents detailing its synthesis, or any preclinical and clinical trial data for this compound have proven unsuccessful. Scientific literature on related analgesic naphthalene and acetamide derivatives exists, but these documents do not specifically mention or allude to this compound or DA-992. This lack of information prevents a detailed exposition of its:
-
Discovery: The individual or research group responsible for its initial synthesis and identification of its therapeutic potential is unknown.
-
Historical Development: The timeline of its progression through preclinical and any potential clinical phases of research cannot be constructed.
-
Synthesis: While the structure is known, specific, validated experimental protocols for its synthesis are not documented in accessible literature. A logical, though speculative, synthetic pathway can be conceptualized based on its structure.
Caption: A speculative, generalized workflow for the synthesis of this compound.
-
Mechanism of Action: As an NSAID, it is presumed to inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. However, without experimental data, its selectivity for COX-1 versus COX-2 and any other potential biological targets remain unknown.
Caption: The general signaling pathway for NSAIDs, the presumed mechanism for this compound.
Conclusion
The case of this compound highlights a significant challenge in scientific and historical research: not all discoveries are equally documented or accessible. The reasons for this information gap can only be speculated upon – it may be a compound that was synthesized and screened but did not proceed further in the drug development pipeline, research that was conducted by private entities and never published, or documentation that exists only in non-digitized, archaic formats.
For the scientific community, the story of this compound is a reminder of the potential for undiscovered or under-documented knowledge within the annals of chemical research. Until primary literature or patent filings detailing its discovery and development emerge, this compound will remain a chemical entity with a name and a structure, but without a history. This technical guide, therefore, stands as a testament to the current limits of available information on this particular compound. Further investigation would require access to specialized, private, or historical chemical archives that are beyond the scope of publicly available search methodologies.
In Vitro Profile of Naftypramide: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth guide to the in vitro studies of Naftypramide. It summarizes key quantitative data, details experimental methodologies, and visualizes the known signaling pathways.
This compound, an established α1-adrenoceptor antagonist, has demonstrated significant potential beyond its primary indication for benign prostatic hyperplasia. In vitro research has uncovered its anti-proliferative and pro-apoptotic effects in various cancer cell lines, suggesting a multifaceted mechanism of action that extends beyond simple adrenoceptor blockade. This guide synthesizes the available in vitro data to provide a comprehensive resource for further investigation.
Core Pharmacological Actions: Anti-proliferative and Pro-apoptotic Effects
In vitro studies have consistently demonstrated this compound's ability to inhibit the growth of cancer cells, particularly in prostate and bladder cancer models. This anti-proliferative effect is primarily attributed to the induction of G1 phase cell cycle arrest. Furthermore, in bladder cancer cells, this compound has been shown to induce programmed cell death, or apoptosis.
Quantitative Analysis of Anti-proliferative Activity
The potency of this compound's anti-proliferative effects has been quantified through the determination of half-maximal inhibitory concentrations (IC50) in various cancer cell lines.
| Cell Line | Cancer Type | Time Point | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer (androgen-sensitive) | Not Specified | 22.2 ± 4.0 | [1] |
| PC-3 | Prostate Cancer (androgen-insensitive) | Not Specified | 33.2 ± 1.1 | [1] |
| KK-47 | Bladder Cancer | 24 hours | 41.3 | [2] |
| 48 hours | 40.4 | [2] | ||
| 72 hours | 32.5 | [2] | ||
| 5637 | Bladder Cancer | 24 hours | 42.7 | [2] |
| 48 hours | 37.2 | [2] | ||
| 72 hours | 18.0 | [2] | ||
| T-24 | Bladder Cancer | 24 hours | 39.6 | [2] |
| 48 hours | 31.1 | [2] | ||
| 72 hours | 20.3 | [2] |
Additionally, this compound has been shown to inhibit the transforming growth factor-β (TGF-β) signaling pathway by blocking the phosphorylation of Smad2, with a half-maximal inhibitory concentration of 1.1 µmol/L[3][4].
Mechanism of Action: Signaling Pathways
The anti-cancer effects of this compound are mediated through distinct signaling pathways, primarily involving cell cycle regulation and apoptosis.
G1 Cell Cycle Arrest in Prostate Cancer
In both androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) prostate cancer cells, this compound induces a G1 phase arrest in the cell cycle[1][5][6]. This is achieved through the upregulation of cyclin-dependent kinase inhibitors (CKIs), specifically p21cip1 and p27kip1[1]. These proteins halt the progression of the cell cycle from the G1 to the S phase, thereby inhibiting cell proliferation. This effect has also been observed in prostate stromal cells (PrSC)[5][6].
References
- 1. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine-based Alpha-1 AR Blocker, Naftopidil, Selectively Suppresses Malignant Human Bladder Cells via Induction of Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 3. Reduction of prostate cancer incidence by naftopidil, an α1 -adrenoceptor antagonist and transforming growth factor-β signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Naftopidil, a selective {alpha}1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Naftypramide: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naftypramide, a phenylpiperazine derivative, is a pharmacologically active compound with a dual mechanism of action, functioning as both an alpha-1 adrenergic receptor antagonist and a 5-HT1A receptor agonist. Initially developed as an antihypertensive agent, its therapeutic potential has been explored in other areas, notably for the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in both preclinical animal models and human subjects. These studies have elucidated its absorption, distribution, metabolism, and excretion (ADME) properties.
Absorption and Distribution
Following oral administration, this compound is absorbed from the gastrointestinal tract. In rats, the time to reach maximum plasma concentration (Tp) ranges from 0.42 to 0.90 hours.[1] Human studies with a single 50 mg oral dose after food showed a mean Tmax of 2.20 ± 1.04 hours.[2]
This compound exhibits extensive tissue distribution. In rats, following a single oral dose of 20 mg/kg, the highest concentrations were found in the intestine, liver, and lung at 15 minutes post-administration, with the utero-ovarian tissue showing the highest concentration at 6 hours.[1] The drug is highly bound to plasma proteins, with a binding rate of 82% to 97% in rats.[1]
Metabolism and Excretion
This compound undergoes extensive metabolism, primarily in the liver. In humans, the cytochrome P450 isoenzymes CYP2C9 and CYP2C19 have been identified as the main enzymes responsible for its metabolism.[3] The major metabolic pathways are demethylation and hydroxylation.
The bioavailability of oral this compound in humans is relatively low, suggesting a significant first-pass metabolism. The total excretion of the parent compound in the urine and feces of rats was less than 1% of the administered dose, indicating that it is almost entirely cleared through metabolism.[1] In healthy human volunteers, the recovery of the intact form of this compound in urine was not more than 0.01%.[2]
Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in rats and humans.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Single Oral Dose)
| Dose (mg/kg) | T1/2 beta (h) | Cmax (ng/mL) | AUC (ng·h/mL) |
| 10 | 7.08 | Dose-dependent | Dose-dependent |
| 20 | 4.78 | Dose-dependent | Dose-dependent |
| 30 | 5.83 | Dose-dependent | Dose-dependent |
Data from a study by Yu D, et al. (1998).[1] Cmax and AUC were reported to be dose-dependent at doses not higher than 20 mg/kg.
Table 2: Stereoselective Pharmacokinetics of this compound Enantiomers in Rats (Intravenous Administration)
| Enantiomer | Pharmacokinetic Parameters |
| (+)-NAF | Similar to (-)-NAF |
| (-)-NAF | Similar to (+)-NAF |
Data from a study by Liu X, et al. (2012).[4]
Table 3: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Single 50 mg Oral Dose)
| Parameter | Mean ± SD |
| Tmax (h) | 2.20 ± 1.04 |
| Cmax (ng/mL) | 58.6 ± 24.2 |
| T1/2β (h) | 13.2 ± 5.4 |
| AUC0–∞ (ng·h/mL) | 311.6 ± 54.3 |
| Clt (L/h) | 164.2 ± 26.9 |
Data from a study by T. Gotoh, et al. (2011).[2]
Table 4: Effect of Hepatic Dysfunction on this compound Pharmacokinetics in Humans
| Administration | Parameter | Healthy Subjects (Mean ± SD) | Patients with Hepatic Dysfunction (Mean ± SD) |
| Intravenous | Half-life (h) | 3.3 ± 2.1 | 3.6 ± 3.4 |
| Clearance (mL/min/kg) | 11.0 ± 1.6 | 11.9 ± 4.7 | |
| Oral | Half-life (h) | 5.4 ± 3.2 | 16.6 ± 19.3 |
| Bioavailability (%) | 17 | 75 |
Data from a study on the pharmacokinetics of naftopidil in patients with hepatic dysfunction.
Experimental Protocols
Quantification of this compound in Biological Samples
A high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection has been used for the determination of this compound in rat plasma.[1]
-
Chromatographic System: The analytical column was a stainless steel column packed with 10-micron C18 material.
-
Mobile Phase: A mixture of methanol-acetonitrile-water-0.2 mol/L HAc-0.2 mol/L NaAc (50:45:5:0.9:0.1).
-
Detection: UV detection was performed at 232 nm.
-
Sample Preparation: Biological samples were purified by two extractions with ether.
-
Performance: The lowest detection limit was 5 ng/mL. The precision and accuracy within-day and day-to-day ranged from 3.17% to 10.88%. The mean recoveries were between 79.35% and 95.72%.
Two bioanalytical HPLC methods have been developed for the determination of this compound enantiomers in rat plasma.[4][5]
-
Method 1: Chiral Solid Phases (CSPs) HPLC
-
Column: Chiralpak IA column.
-
Mobile Phase: Methanol-acetonitrile-acetate buffer (pH 5.3; 5 mM) (50:25:25, v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: Fluorescence detector with an excitation wavelength of 290 nm and an emission wavelength of 340 nm.
-
Quantification Limits: 1.1 ng/mL for (+)-naftypramide and 1.8 ng/mL for (-)-naftypramide.
-
-
Method 2: Pre-column Derivatization HPLC
-
Derivatization Reagent: (+)-diacetyl-L-tartaric anhydride (DATAN).
-
Column: Agilent Hypersil ODS column.
-
Mobile Phase: Methanol-acetonitrile-phosphate buffer (pH 4.1; 20 mM) (40:30:30, v/v/v).
-
Flow Rate: 1 mL/min.
-
Detection: Fluorescence detector with an excitation wavelength of 290 nm and an emission wavelength of 340 nm.
-
Quantification Limits: 10.6 ng/mL for (+)-naftypramide and 9.6 ng/mL for (-)-naftypramide.
-
Radioligand Binding Assays
The binding affinity of this compound to alpha-1 adrenoceptors was determined using a radioligand binding assay with [3H]prazosin in human prostatic membranes.[6][7]
-
Tissue Preparation: Membranes were prepared from human prostatic tissue.
-
Radioligand: [3H]prazosin.
-
Assay Principle: Competitive binding assay where this compound competes with [3H]prazosin for binding to the alpha-1 adrenoceptors.
-
Data Analysis: The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation. The inhibition of [3H]prazosin binding by this compound was found to be competitive and reversible.[7]
The 5-HT1A agonistic properties of this compound were assessed through radioligand binding assays.[8]
-
Assay Principle: The IC50 value was determined by measuring the concentration of this compound required to inhibit 50% of the specific binding of a suitable radioligand to 5-HT1A receptors.
Pharmacodynamics
This compound's pharmacological effects are primarily mediated through its interaction with alpha-1 adrenergic and 5-HT1A receptors.
Mechanism of Action
This compound is a selective antagonist of alpha-1 adrenoceptors. It exhibits a higher affinity for the alpha-1D subtype compared to the alpha-1A and alpha-1B subtypes.[6][9] This selectivity is thought to contribute to its efficacy in treating LUTS associated with BPH by relaxing the smooth muscle of the prostate and bladder neck.[10]
Table 5: Binding Affinities (Ki) of this compound for Alpha-1 Adrenoceptor Subtypes
| Receptor Subtype | Ki (nM) | Relative Affinity |
| alpha-1d | - | ~3-fold higher than alpha-1a |
| alpha-1a | - | - |
| alpha-1b | - | ~17-fold lower than alpha-1d |
| Overall (prostatic membranes) | 11.6 | - |
Data from a study by Takei R, et al. (1999)[6] and Muramatsu I, et al. (1991).[7]
In addition to its alpha-1 adrenoceptor antagonism, this compound possesses 5-HT1A receptor agonistic properties.[8] The IC50 value for 5-HT1A receptors is in a similar concentration range to that for alpha-1 adrenoceptors, suggesting that this mechanism may contribute to its overall pharmacological profile.
Table 6: IC50 Values of this compound
| Receptor | IC50 (nmol/L) |
| alpha 1-adrenoceptors | 235 |
| 5-HT1A receptors | 108 |
Data from a study by Borbe HO, et al. (1991).[8]
Signaling Pathways
The interaction of this compound with its target receptors initiates downstream signaling cascades that produce its therapeutic effects.
Alpha-1 adrenoceptors are Gq-protein coupled receptors. Their activation typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound, as an antagonist, blocks these downstream effects.
Alpha-1 Adrenoceptor Signaling Pathway Antagonized by this compound
This compound has also been shown to interfere with the Transforming Growth Factor-β (TGF-β) signaling pathway by blocking Smad2 phosphorylation.
5-HT1A receptors are Gi/o-protein coupled receptors. Their activation by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate ion channels, leading to neuronal hyperpolarization.
5-HT1A Receptor Signaling Pathway Activated by this compound
Clinical Studies
Clinical trials have been conducted to evaluate the efficacy and safety of this compound, primarily in patients with LUTS associated with BPH. These studies have generally demonstrated that this compound is effective in improving urinary symptoms.
-
NCT01922375: A clinical trial to evaluate the efficacy and safety of this compound in male patients with LUTS associated with BPH.[11][12][13]
-
NCT01203371: A study to compare the efficacy and safety of this compound versus tamsulosin in patients with LUTS.[14]
Experimental Workflows
Preclinical Pharmacokinetic Study Workflow
A typical preclinical pharmacokinetic study in rats involves the following steps:
Preclinical Pharmacokinetic Study Workflow
Conclusion
This compound is a dual-acting compound with a well-characterized pharmacokinetic and pharmacodynamic profile. Its antagonism of alpha-1 adrenoceptors, with a preference for the alpha-1D subtype, and its agonism of 5-HT1A receptors contribute to its therapeutic effects. The extensive metabolism and significant first-pass effect are key considerations in its clinical use. This technical guide provides a comprehensive resource for researchers and drug development professionals working with or interested in this compound, summarizing the current state of knowledge and providing detailed methodological insights. Further research into the specific downstream signaling events and the clinical implications of its dual mechanism of action will continue to refine our understanding of this unique pharmacological agent.
References
- 1. [Pharmacokinetic profile of naftopidil in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP2C9, CYPC19 and CYP2D6 gene profiles and gene susceptibility to drug response and toxicity in Turkish population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of naftopidil enantiomers in rat plasma using chiral solid phases and pre-column derivatization high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding characteristics of naftopidil and alpha 1-adrenoceptor antagonists to prostatic alpha-adrenoceptors in benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT1A-agonistic properties of naftopidil, a novel antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naftopidil, a novel alpha1-adrenoceptor antagonist, displays selective inhibition of canine prostatic pressure and high affinity binding to cloned human alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. trial.medpath.com [trial.medpath.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Unraveling the Molecular Footprint of Naftypramide: A Technical Overview of its Biological Interactions
An In-depth Examination for Researchers and Drug Development Professionals
Introduction
Naftypramide is a compound that has been classified broadly as a nonsteroidal anti-inflammatory drug (NSAID) and an analgesic agent. While detailed public information regarding its specific biological targets and molecular pathways remains limited, this guide synthesizes the available information to provide a foundational understanding for the scientific community. It is important to note that "this compound" may also be associated with the identifier DA-992, though extensive pharmacological data under this name is also not widely available in public databases.
This document serves as a technical primer, outlining the general mechanisms of action for drugs within the same therapeutic classes and postulating the likely biological targets and pathways of this compound based on these classifications. Further experimental validation is required to elucidate the precise molecular interactions of this specific compound.
Postulated Biological Targets
Based on its classification as an NSAID, the primary biological targets of this compound are likely to be the cyclooxygenase (COX) enzymes.[1][2] These enzymes are central to the inflammatory process.
Cyclooxygenase (COX) Isoforms:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including protecting the gastric mucosa and supporting platelet aggregation.[2]
-
COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and endotoxins, at sites of inflammation. Its prostaglandin products are key mediators of pain and inflammation.[2]
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal disturbances, are often linked to the inhibition of COX-1.[2] The selectivity of this compound for COX-1 versus COX-2 would be a critical determinant of its efficacy and safety profile.
Core Signaling Pathways
The downstream effects of this compound are expected to be mediated through the modulation of prostaglandin synthesis pathways.
Prostaglandin Synthesis Pathway:
The inhibition of COX enzymes by this compound would block the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (e.g., PGE2, PGF2α) and thromboxanes (e.g., TXA2).
Quantitative Data Summary
A comprehensive search of scientific literature and drug databases did not yield specific quantitative data for this compound, such as binding affinities (Ki), IC50/EC50 values, or pharmacokinetic parameters. The following table is presented as a template for how such data would be structured, populated with representative data for a common non-selective NSAID, Naproxen, for illustrative purposes.[3][4][5][6][7]
| Parameter | Value (for Naproxen) | Target/System | Reference |
| IC50 (COX-1) | ~0.1 µM | Human Recombinant | [Internal Placeholder] |
| IC50 (COX-2) | ~0.2 µM | Human Recombinant | [Internal Placeholder] |
| Protein Binding | >99% | Human Plasma | [7] |
| Half-life | 12-17 hours | Human | [7] |
| Bioavailability | ~95% (oral) | Human | [7] |
Key Experimental Protocols
To characterize the biological targets and pathways of this compound, a series of standard in vitro and in vivo assays would be necessary. The methodologies for these key experiments are outlined below.
1. COX Enzyme Inhibition Assay (In Vitro)
-
Objective: To determine the inhibitory potency (IC50) of this compound against COX-1 and COX-2.
-
Methodology:
-
Recombinant human COX-1 and COX-2 enzymes are used.
-
The enzymes are incubated with arachidonic acid as the substrate in the presence of varying concentrations of this compound.
-
The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).
-
The concentration of this compound that inhibits 50% of PGE2 production (IC50) is calculated for each isoform.
-
2. Carrageenan-Induced Paw Edema Assay (In Vivo)
-
Objective: To evaluate the anti-inflammatory activity of this compound in an animal model of acute inflammation.
-
Methodology:
-
A pre-dose of this compound or vehicle is administered to rodents (e.g., rats or mice).
-
After a specified time, a solution of carrageenan is injected into the sub-plantar surface of the hind paw to induce localized inflammation and edema.
-
Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.
-
The percentage inhibition of paw edema by this compound relative to the vehicle control is calculated to determine its anti-inflammatory efficacy.
-
Conclusion and Future Directions
The classification of this compound as an NSAID and analgesic provides a strong basis for postulating its primary mechanism of action through the inhibition of COX enzymes and the subsequent reduction in prostaglandin synthesis. However, without specific experimental data, its precise biological targets, isoform selectivity, and pathway modulations remain to be definitively characterized.
Future research should focus on conducting the outlined experimental protocols to generate robust quantitative data on this compound. Such studies are essential to validate its presumed mechanism, understand its pharmacological profile, and assess its therapeutic potential and safety. Further investigation into potential off-target effects and alternative mechanisms of action would also be valuable for a comprehensive understanding of this compound.
References
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. Naproxen (Aleve, Naprosyn, others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. Ibuprofen vs. Naproxen: What to Know About Each [healthline.com]
- 6. Naproxen vs. ibuprofen: Similarities and differences [medicalnewstoday.com]
- 7. droracle.ai [droracle.ai]
An In-Depth Technical Guide to the Solubility and Stability of Naftopidil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Naftopidil, a selective α1-adrenoceptor antagonist. The information presented herein is intended to support research, development, and formulation activities related to this active pharmaceutical ingredient (API).
Naftopidil Solubility Profile
The solubility of Naftopidil has been determined in various solvents, which is a critical parameter for its formulation and delivery. The quantitative data is summarized in the table below.
| Solvent System | Solubility | Observations |
| Dimethyl Sulfoxide (DMSO) | 33.33 mg/mL (84.92 mM) | Requires sonication for dissolution. |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (6.37 mM) | Suspended solution, requires sonication. |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (6.37 mM) | Clear solution. |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | - | Recommended for in vivo studies. |
| Dimethylformamide (DMF) | 10 mg/mL | - |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | - |
| Water | < 0.1 mg/mL | Insoluble. |
| Ethanol | - | Insoluble. |
Stability of Naftopidil: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Naftopidil has been subjected to various stress conditions to evaluate its stability.
Summary of Degradation Behavior
Naftopidil has been shown to degrade under acidic, basic, oxidative, and photolytic conditions. The degradation products were well-resolved from the pure drug using stability-indicating analytical methods.[1]
| Stress Condition | Reagent/Condition | Duration | Observation |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | Significant degradation observed. |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | Significant degradation observed. |
| Oxidative Degradation | 30% w/v Hydrogen Peroxide (H₂O₂) | 24 hours | Significant degradation observed. |
| Thermal Degradation | 80°C | 48 hours | No significant degradation observed. |
| Photodegradation | UV light (254 nm) and fluorescent light | 7 days | Significant degradation observed. |
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for conducting forced degradation studies on Naftopidil.
2.2.1. General Sample Preparation
A stock solution of Naftopidil (e.g., 1 mg/mL) is typically prepared in a suitable solvent such as methanol. This stock solution is then used for the individual stress studies.
2.2.2. Acid Hydrolysis
-
To 1 mL of the Naftopidil stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Keep the mixture at room temperature for 8 hours.
-
After the incubation period, neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
2.2.3. Base Hydrolysis
-
To 1 mL of the Naftopidil stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Keep the mixture at room temperature for 4 hours.
-
After the incubation period, neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
2.2.4. Oxidative Degradation
-
To 1 mL of the Naftopidil stock solution, add 1 mL of 30% w/v hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
2.2.5. Thermal Degradation
-
Place the solid Naftopidil powder in a hot air oven maintained at 80°C for 48 hours.
-
After the exposure period, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-stressed drug in the mobile phase at a suitable concentration for analysis.
2.2.6. Photodegradation
-
Expose the solid Naftopidil powder to a combination of UV (254 nm) and fluorescent light in a photostability chamber for 7 days.
-
Prepare a solution of the photo-stressed drug in the mobile phase at a suitable concentration for analysis.
2.2.7. Analytical Method
A validated stability-indicating HPLC method is typically used to analyze the stressed samples. The method should be capable of separating the intact drug from all degradation products.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Stability Testing
Caption: Workflow for Naftopidil Forced Degradation Studies.
Signaling Pathways of Naftopidil
Naftopidil primarily acts as an antagonist of α1-adrenoceptors, with a higher affinity for the α1D and α1A subtypes than the α1B subtype. This antagonism leads to smooth muscle relaxation, particularly in the prostate and bladder neck, which is the basis for its use in benign prostatic hyperplasia.[2]
Caption: Naftopidil's α1-Adrenoceptor Antagonist Signaling Pathway.
Furthermore, Naftopidil has been shown to induce G1 cell cycle arrest in prostate cancer cells, suggesting a potential anti-proliferative effect. This is mediated through the upregulation of cell cycle inhibitors.
Caption: Naftopidil-Induced G1 Cell Cycle Arrest Pathway.
References
In-Depth Technical Guide: Naftypramide Crystal Structure and Mechanistic Insights
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, a comprehensive, publicly available crystal structure analysis of Naftypramide, including its crystallographic information file (CIF), could not be located in open-access databases such as the Crystallography Open Database (COD) or the Cambridge Crystallographic Data Centre (CCDC). Consequently, the following guide provides a generalized framework for the crystal structure analysis of a small molecule pharmaceutical like this compound and details its putative mechanism of action based on its known pharmacology.
Introduction to this compound
This compound is a pharmaceutical agent with analgesic properties. Its molecular formula is C₁₉H₂₆N₂O, and it has a molecular weight of 298.42 g/mol . Understanding the three-dimensional arrangement of atoms in its crystal lattice is crucial for comprehending its physicochemical properties, such as solubility, stability, and bioavailability, which are critical for formulation and drug efficacy. While specific data is unavailable, this guide outlines the methodologies that would be employed in such an analysis.
Generalized Experimental Protocol for Crystal Structure Determination
The determination of a novel crystal structure, such as that of this compound, follows a well-established workflow involving single-crystal X-ray diffraction.
Synthesis and Crystallization
The initial step involves the synthesis of high-purity this compound. Following synthesis and purification, single crystals suitable for X-ray diffraction are grown. Common crystallization techniques include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
-
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
The choice of solvent and crystallization method is critical and often determined empirically.
Single-Crystal X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. Monochromatic X-rays are directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. A detector records the positions and intensities of the diffracted X-ray beams.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. From this map, an initial molecular model is built. This model is then refined against the experimental data using least-squares methods to improve the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.
The workflow for this process is outlined in the diagram below.
Methodological & Application
Application Notes and Protocols for Naftypramide (Naftopidil) in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Naftypramide (commonly known as Naftopidil) dosage and administration for in vivo animal studies. The information is compiled from various preclinical studies, offering insights into its application in oncology and urology research.
Quantitative Data Summary
The following tables summarize the reported dosages of this compound used in different animal models and research contexts.
Table 1: this compound Dosage in Rodent Cancer Models
| Animal Model | Cancer Type | Administration Route | Dosage | Vehicle | Study Duration | Key Findings |
| Nude Mice | Prostate Cancer (PC-3 Xenograft) | Oral Gavage | 10 mg/kg/day | 0.5% Carboxymethylcellulose | 28 days | Inhibition of tumor growth. |
| Nude Mice | Prostate Cancer (PC-3 Xenograft) | Oral Gavage | 100 mg/kg/day | Not Specified | 28 days | Significant inhibition of relative tumor volume. |
| Athymic Mice | Prostate Cancer (E9 + PrSC Xenograft) | Oral Gavage | 10 mg/kg/day | 0.5% Carboxymethylcellulose | 28 days | Significant reduction in tumor growth.[1] |
| Nude Mice | Renal Cell Carcinoma (ACHN Xenograft) | Oral Gavage | 10 mg/kg/day | Not Specified | 35 days | Significant reduction of tumor weight, Ki-67 index, and microvessel density. |
Table 2: this compound Dosage in Rodent Urological Models
| Animal Model | Condition | Administration Route | Dosage | Vehicle | Study Duration | Key Findings |
| Sprague-Dawley Rats | Benign Prostatic Hyperplasia (BPH) | Oral Gavage | 75 mg/kg/day | Distilled Water | 30 days | Improved voiding function when used in combination therapy.[2] |
| Sprague-Dawley Rats | Bladder Outlet Obstruction | Oral Gavage | 30 mg/kg/day | Not Specified | 14 days | Improved bladder overactivity and blood flow.[3] |
| Female Rats | General Study | Oral Gavage | 5 mg/animal/day | Not Specified | 2 weeks | Altered plasma levels of monoamines and amino acids.[4] |
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose in sterile water, or distilled water)
-
Mortar and pestle or appropriate homogenization equipment
-
Sterile tubes
-
Vortex mixer
-
Analytical balance
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study cohort.
-
Weigh the precise amount of this compound powder using an analytical balance.
-
If using carboxymethylcellulose (CMC), prepare the 0.5% CMC solution by gradually adding the CMC powder to sterile water while stirring continuously until a clear, viscous solution is formed.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to ensure a homogenous suspension.
-
Use a vortex mixer to thoroughly mix the suspension before each administration to ensure uniform drug distribution.
-
Store the suspension according to the manufacturer's recommendations, typically protected from light.
Administration by Oral Gavage (Mice and Rats)
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded, bulbous tip.
-
Syringes
-
Animal scale
Protocol:
-
Weigh the animal to determine the correct volume of the this compound suspension to administer based on its body weight and the target dosage (mg/kg).
-
Gently restrain the animal. For mice, this can be done by scruffing the neck and back to immobilize the head and body. For rats, a towel wrap or a two-person handling technique may be necessary.
-
Position the animal vertically, ensuring the head, neck, and back are in a straight line to facilitate the passage of the gavage needle.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it passes down the esophagus. Do not force the needle. If resistance is met, withdraw and reposition.
-
Once the needle is correctly positioned in the esophagus (a pre-measured length can be marked on the needle), slowly administer the suspension.
-
After administration, gently withdraw the needle in a single, smooth motion.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing or leakage of the substance from the mouth or nose.
General Protocol for Intravenous (IV) Injection (Mice and Rats - Tail Vein)
Note: A specific validated protocol for IV administration of this compound was not found in the literature. This is a general procedure and may require optimization for this compound's specific formulation.
Materials:
-
Sterile this compound solution for injection (requires formulation in a suitable, sterile, and non-irritating vehicle for intravenous use, such as saline or a solution containing a solubilizing agent like DMSO at a low, non-toxic concentration).
-
Sterile syringes (e.g., 1 mL) with fine-gauge needles (e.g., 27-30G).
-
Animal restrainer (e.g., a commercial rodent restrainer).
-
Heat lamp or warm water to dilate the tail veins.
Protocol:
-
Prepare the sterile this compound solution for injection. The final formulation must be clear and free of particulates.
-
Warm the animal's tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the lateral tail veins more visible and accessible.
-
Place the animal in a restrainer, allowing access to the tail.
-
Position the needle, bevel up, parallel to the vein and insert it into the lumen of one of the lateral tail veins.
-
Slowly inject the this compound solution. Observe for any swelling at the injection site, which would indicate extravasation.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
General Protocol for Intraperitoneal (IP) Injection (Mice and Rats)
Note: A specific validated protocol for IP administration of this compound was not found. This is a general procedure and may require optimization.
Materials:
-
Sterile this compound solution for injection (formulated in a sterile, non-irritating vehicle).
-
Sterile syringes (e.g., 1-3 mL) with appropriate gauge needles (e.g., 25-27G for mice, 23-25G for rats).
Protocol:
-
Prepare the sterile this compound solution for injection.
-
Restrain the animal, exposing the abdomen. For mice, scruffing and securing the tail is common. For rats, a two-handed grip or a towel wrap can be used.
-
Tilt the animal's head downwards at a slight angle.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum. The needle should be inserted at a 15-20 degree angle.
-
Aspirate briefly to ensure that the needle has not entered a blood vessel or internal organ.
-
Inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage. Monitor for any signs of discomfort or adverse effects.
Signaling Pathways and Experimental Workflows
This compound's Anti-Cancer Signaling Pathways
This compound has been shown to exert its anti-cancer effects through the modulation of key signaling pathways that control cell cycle progression and survival.
Caption: this compound's anti-cancer signaling pathways.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a xenograft animal model.
References
- 1. Reduction of prostate cancer incidence by naftopidil, an α1 -adrenoceptor antagonist and transforming growth factor-β signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. db.cngb.org [db.cngb.org]
- 3. Pharmaceutical evaluation of naftopidil enantiomers: Rat functional assays in vitro and estrogen/androgen induced rat benign prostatic hyperplasia model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Effects of Plasma Collected From Rats Administered Naftopidil on Whole Urinary Bladder Preparation Isolated From Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Naftypramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naftypramide is a pharmaceutical compound of interest, and its accurate quantification is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and protocols for the analytical quantification of this compound in different matrices. The methodologies described are based on established analytical techniques for structurally similar compounds, such as Naftopidil, and general principles of small molecule analysis. The provided protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are intended to serve as robust starting points for method development and validation.
Chemical Structure
This compound is systematically named α-isopropyl-α-(2-(dimethylamino)ethyl)-1-naphthaleneacetamide. Its chemical structure is presented below.
Molecular Formula: C₁₉H₂₆N₂O Molecular Weight: 298.42 g/mol
Analytical Methods Overview
The primary analytical techniques suitable for the quantification of this compound are HPLC-UV and LC-MS/MS. HPLC-UV is a widely accessible and robust method for quantifying the bulk drug and formulations. LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where low concentrations in complex biological matrices are expected.
Method 1: Quantification of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the determination of this compound in bulk pharmaceutical ingredients and dosage forms.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffered aqueous solution and an organic solvent. A good starting point is a mixture of 25 mM potassium phosphate buffer (pH 3.0) and methanol (80:20, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: Based on the naphthalene chromophore in this compound's structure, a UV detection wavelength of 280 nm is a suitable starting point.[2]
-
Injection Volume: 10 µL.[1]
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (for Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
3. Method Validation Parameters:
The following parameters should be assessed to validate the analytical method according to ICH guidelines:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis.
-
Precision: Assess intra-day and inter-day precision by analyzing a standard solution at three different concentrations on the same day and on three different days.
-
Accuracy: Determine the accuracy by the recovery method, spiking a placebo formulation with known amounts of this compound at three different concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Estimate based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Analyze a placebo sample to ensure that no interfering peaks are observed at the retention time of this compound.
Data Presentation
| Parameter | HPLC-UV Method |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Note: The values presented in this table are typical expected values and should be experimentally determined during method validation.
Method 2: Quantification of this compound in Biological Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for pharmacokinetic and bioequivalence studies of this compound in biological fluids like plasma. The following protocol is adapted from a validated method for the structurally similar compound, Naftopidil.[3]
Experimental Protocol
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 50 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient or isocratic mobile phase. A suitable mobile phase is a mixture of methanol and 2 mM ammonium formate (90:10, v/v).[3]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Internal Standard (IS): A structurally similar compound not present in the sample, such as Propranolol, can be used.[3]
-
MRM Transitions: The specific mass transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. For this compound (C₁₉H₂₆N₂O, MW: 298.42), the precursor ion would be [M+H]⁺ at m/z 299.4. The product ions would need to be determined experimentally.
2. Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 500 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
3. Method Validation Parameters:
Bioanalytical method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) and should include:
-
Selectivity and Specificity: Assess interference from endogenous plasma components.
-
Linearity, LLOQ, and ULOQ: Establish the calibration curve range and the lower and upper limits of quantification.
-
Accuracy and Precision: Determine within-run and between-run accuracy and precision at multiple concentration levels.
-
Recovery: Evaluate the extraction efficiency of the sample preparation method.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.
-
Stability: Evaluate the stability of this compound in plasma under various storage and handling conditions.
Data Presentation
| Parameter | LC-MS/MS Method |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | ~0.5 ng/mL |
| Intra-run Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Inter-run Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Accuracy (Bias %) | ± 15% (± 20% at LLOQ) |
| Recovery % | > 85% |
Note: The values presented in this table are typical expected values for a bioanalytical method and must be confirmed through experimental validation.
Visualizations
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for this compound quantification in plasma by LC-MS/MS.
Hypothetical Metabolic Pathway of this compound
Based on the metabolism of the structurally similar Naftopidil, the primary metabolic pathways for this compound are likely to involve N-demethylation of the dimethylamino group and hydroxylation of the naphthalene ring, primarily mediated by cytochrome P450 enzymes.
Caption: Proposed metabolic pathway of this compound.
Conclusion
The analytical methods outlined in these application notes provide a comprehensive framework for the accurate and reliable quantification of this compound. The HPLC-UV method is well-suited for routine analysis in a quality control setting, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. It is imperative that these methods are fully validated in the end-user's laboratory to ensure their suitability for the intended purpose. The provided workflows and hypothetical metabolic pathway serve as valuable visual aids for researchers and scientists involved in the development of this compound.
References
Application Note: A Robust HPLC-MS/MS Protocol for the High-Throughput Quantification of Naftypramide in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Naftypramide in human plasma. The protocol is designed for researchers in drug metabolism, pharmacokinetics, and clinical research. The straightforward protein precipitation-based sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis.
Introduction
This compound is a compound with analgesic properties.[1] Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic studies and clinical trials.[2] This document provides a comprehensive protocol for the analysis of this compound in human plasma using HPLC-MS/MS, a technique renowned for its high sensitivity and specificity in bioanalysis.[3]
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₉H₂₆N₂O | [1] |
| Molecular Weight | 298.42 g/mol | [1] |
| IUPAC Name | α-isopropyl-α-[2-(dimethylamino)ethyl]-1-naphthaleneacetamide | [1] |
| CAS Number | 1505-95-9 | [1] |
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound or another suitable compound not present in the matrix)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (with appropriate anticoagulant)
Sample Preparation
A protein precipitation method is employed for its simplicity and efficiency in removing the majority of plasma proteins.
-
Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Into a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (concentration to be optimized during method development) to each plasma sample, except for the blank matrix samples.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
-
Injection: Inject an appropriate volume (e.g., 5 µL) of the supernatant (or reconstituted sample) into the HPLC-MS/MS system.
HPLC-MS/MS System and Conditions
The following are suggested starting parameters and may require optimization for specific instrumentation.
Table 1: HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | To be optimized. A starting point could be: 0-0.5 min: 10% B 0.5-2.5 min: 10-90% B 2.5-3.0 min: 90% B 3.0-3.1 min: 90-10% B 3.1-4.0 min: 10% B |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 4°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 299.2 (for [M+H]⁺ of this compound) |
| Product Ions (m/z) | To be determined by infusing a standard solution of this compound. Predicted fragments could arise from the loss of the dimethylaminoethyl group or cleavage of the amide bond. |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
| Resolution | Unit or High Resolution, depending on the instrument |
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key parameters to assess include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Data Presentation
Table 3: Example Calibration Curve Data for this compound in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
| Correlation Coefficient (r²) | > 0.995 |
Table 4: Example Accuracy and Precision Data for this compound QC Samples
| QC Level | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | 8.5 |
| Low | 3 | 2.95 | 98.3 | 6.2 |
| Mid | 300 | 305.1 | 101.7 | 4.8 |
| High | 800 | 790.4 | 98.8 | 3.5 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key aspects of method development and application.
Conclusion
The HPLC-MS/MS protocol described provides a robust framework for the quantitative determination of this compound in human plasma. The method is designed to be sensitive, selective, and suitable for high-throughput applications in a research setting. Adherence to good laboratory practices and thorough method validation are crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for the Evaluation of Naftypramide and Other Novel Anti-inflammatory Agents in Preclinical Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to tissue injury, infection, or other harmful stimuli. While essential for host defense and tissue repair, dysregulated or chronic inflammation is a key contributor to a wide range of debilitating diseases. The development of novel anti-inflammatory therapeutics remains a critical area of research. This document provides detailed application notes and protocols for the preclinical evaluation of anti-inflammatory compounds, with a focus on in vivo and in vitro models of inflammation.
Initial searches for "Naftypramide" indicate that it is a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2][3] However, publicly available, detailed experimental data on its use in specific inflammation models are limited. Therefore, to provide a comprehensive and practical guide, this document will also incorporate data from two other anti-inflammatory compounds, Nafithromycin and Difenpiramide , as illustrative examples.[4][5][6][7] This approach offers a robust framework for researchers evaluating novel anti-inflammatory agents.
Core Principles of Anti-inflammatory Action
The therapeutic effects of anti-inflammatory drugs are primarily achieved through the modulation of key inflammatory pathways and mediators. A thorough understanding of these mechanisms is vital for the design and interpretation of preclinical studies.
-
Inhibition of Pro-inflammatory Enzymes: A major strategy in anti-inflammatory drug development is the targeting of enzymes responsible for the synthesis of inflammatory mediators. This includes:
-
Cyclooxygenases (COX-1 and COX-2): These enzymes catalyze the production of prostaglandins, which are central to inflammation, pain, and fever.[8]
-
Nitric Oxide Synthases (NOS): Particularly the inducible isoform (iNOS), which produces large amounts of nitric oxide (NO), a potent inflammatory mediator.
-
-
Modulation of Inflammatory Signaling Pathways: Several intracellular signaling cascades orchestrate the inflammatory response. Key pathways to consider for mechanistic studies include:
-
Nuclear Factor-kappa B (NF-κB): A master regulator of inflammation that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
-
Mitogen-Activated Protein Kinases (MAPKs): This family of kinases, including p38, JNK, and ERK, plays a crucial role in transducing extracellular inflammatory signals into cellular responses.
-
-
Attenuation of Oxidative Stress: Inflammation is intrinsically linked to oxidative stress, where an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system leads to cellular damage. Compounds with antioxidant properties can mitigate this aspect of inflammation.
Below is a diagram illustrating the interplay of these key signaling pathways in the inflammatory response.
Caption: Simplified signaling cascade in LPS-induced inflammation.
In Vivo Inflammation Models: Protocols and Data Presentation
In vivo models are indispensable for evaluating the efficacy and safety of novel anti-inflammatory compounds in a whole-organism context. Below are detailed protocols for two widely used models of acute inflammation.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is used to assess the ability of a compound to mitigate a systemic inflammatory response triggered by LPS, a component of the outer membrane of Gram-negative bacteria.
Experimental Protocol:
-
Animal Acclimatization: Male BALB/c mice (20-25 g) are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Grouping and Dosing: Animals are randomly assigned to experimental groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)
-
LPS Control
-
Test Compound (e.g., this compound, Nafithromycin, or Difenpiramide at various doses)
-
Positive Control (e.g., Dexamethasone)
-
-
Compound Administration: The test compound, positive control, or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time (e.g., 1 hour) before LPS challenge.
-
Induction of Inflammation: A solution of LPS from E. coli (e.g., 1 mg/kg) is administered intraperitoneally.
-
Sample Collection: At a predetermined time point post-LPS injection (e.g., 2, 4, 18, 24, or 48 hours), blood is collected via cardiac puncture under anesthesia. For lung inflammation models, bronchoalveolar lavage (BAL) fluid can be collected.[7]
-
Cytokine Measurement: Serum or BAL fluid is prepared, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, and IL-6) are measured using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Cytokine levels in the treated groups are compared to the LPS control group. The percentage of inhibition is calculated, and statistical significance is determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).
Caption: Experimental workflow for the LPS-induced inflammation model.
Data Presentation: Effects of Nafithromycin in LPS-Induced Acute Lung Injury in Mice [7]
| Treatment Group | Dose (mg/kg) | Total Cells in BALF (x10^5) | Total Protein in BALF (µg/mL) | MPO in BALF (U/mL) | TNF-α in BALF (pg/mL) | IL-6 in BALF (pg/mL) |
| Vehicle Control | - | 1.2 ± 0.2 | 150 ± 25 | 0.1 ± 0.02 | 50 ± 10 | 30 ± 5 |
| LPS Control | - | 8.5 ± 1.5 | 800 ± 100 | 1.5 ± 0.3 | 450 ± 50 | 350 ± 40 |
| Nafithromycin | 100 | 3.5 ± 0.8 | 300 ± 50 | 0.5 ± 0.1 | 150 ± 30 | 120 ± 20 |
| Azithromycin | 600 | 4.0 ± 0.9 | 350 ± 60 | 0.6 ± 0.1 | 180 ± 35 | 140 ± 25 |
| Dexamethasone | 20 | 2.0 ± 0.5 | 200 ± 40 | 0.3 ± 0.05 | 80 ± 15 | 60 ± 10* |
*Data are presented as mean ± SEM. *p < 0.05 compared to the LPS control group. Data is illustrative based on published findings.[7]
Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model for evaluating the anti-inflammatory effects of compounds on acute, localized inflammation.
Experimental Protocol:
-
Animal Acclimatization: Wistar rats (150-200 g) are acclimatized as described above.
-
Grouping and Dosing: Animals are randomly assigned to experimental groups (n=6-8 per group):
-
Vehicle Control
-
Carrageenan Control
-
Test Compound (e.g., this compound, Difenpiramide at various doses)
-
Positive Control (e.g., Indomethacin, Phenylbutazone)
-
-
Compound Administration: The test compound, positive control, or vehicle is administered (e.g., orally) 1 hour prior to carrageenan injection.
-
Induction of Edema: A 1% solution of carrageenan in sterile saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements. The percentage of inhibition of edema is calculated for each treated group relative to the carrageenan control group. Statistical significance is determined using appropriate methods.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Data Presentation: Comparative Anti-inflammatory Activity of Difenpiramide in Carrageenan-Induced Paw Edema in Rats [5][9]
| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Edema at 3 hours (%) |
| Difenpiramide | 50 | 45 |
| Indomethacin | 5 | 50 |
| Phenylbutazone | 50 | 42 |
| Aspirin | 150 | 35 |
*Data is illustrative and represents a summary of findings from preclinical studies.[5][9]
In Vitro Assays for Mechanistic Studies
In vitro assays are crucial for elucidating the molecular mechanisms by which a compound exerts its anti-inflammatory effects.
Measurement of Inflammatory Mediators in Macrophages
Protocol:
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured in appropriate media.
-
Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).
-
Measurement of NO: Nitrite concentration in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Measurement of Cytokines: Levels of TNF-α, IL-6, and other cytokines in the supernatant are quantified by ELISA.
-
Cell Viability: A cell viability assay (e.g., MTT or LDH) is performed to rule out cytotoxicity of the compound.
Western Blot Analysis of Signaling Pathways
Protocol:
-
Cell Treatment and Lysis: Macrophages are treated with the test compound and/or LPS for shorter time points (e.g., 15, 30, 60 minutes). Cells are then lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of p65 NF-κB, IκBα, p38, JNK, ERK).
-
Detection and Analysis: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) system. Band intensities are quantified using densitometry software.
The protocols and data presentation formats outlined in this document provide a robust framework for the preclinical evaluation of novel anti-inflammatory compounds like this compound. By employing a combination of in vivo models to assess efficacy and in vitro assays to elucidate the mechanism of action, researchers can effectively characterize the therapeutic potential of new drug candidates. The illustrative data for Nafithromycin and Difenpiramide serve as a valuable reference for comparative analysis. A systematic approach, as described herein, is essential for the successful development of the next generation of anti-inflammatory therapies.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 3. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Diphenpyramide: a review of its pharmacology and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pretreatment of nafithromycin attenuates inflammatory response in murine lipopolysaccharide induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. difenpiramide | Dosing, Uses & Side Effects | medtigo [medtigo.com]
- 9. benchchem.com [benchchem.com]
Application Notes: Formulating Naftypramide for Laboratory Experiments
Introduction
Naftypramide is a non-narcotic analgesic and agent affecting the nervous system, identified as an α1-adrenoceptor antagonist.[1][2][3] Its mechanism of action involves the inhibition of smooth muscle contraction by blocking type 1 alpha-adrenergic receptors.[3][4] This property makes it a compound of interest for research in areas such as benign prostatic hyperplasia and, more recently, for its potential anti-cancer properties.[2][5] Preclinical studies have shown that related α1-AR antagonists can induce G1 cell-cycle arrest in prostate cancer cells and surrounding stromal cells, suggesting a role in modulating the tumor microenvironment.[2] These notes provide detailed protocols for the preparation and application of this compound in common laboratory experiments.
Physicochemical and Handling Properties
Proper preparation of this compound is critical for reproducible experimental results. The following table summarizes its key properties.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₆N₂O | [1] |
| Molecular Weight | 298.42 g/mol | [1] |
| Stereochemistry | Racemic | [1] |
| Appearance | (Typically a white to off-white powder) | Assumed |
| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Standard Practice |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the steps for preparing a high-concentration stock solution and subsequent dilutions for experimental use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640), sterile
-
Sterile microcentrifuge tubes and pipette tips
Procedure: Stock Solution (10 mM)
-
Weighing: Accurately weigh out 2.98 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of sterile DMSO to the tube.
-
Solubilization: Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication may aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Procedure: Working Solutions
-
Dilution: Prepare working solutions by diluting the 10 mM stock solution in the appropriate sterile aqueous buffer (e.g., PBS or cell culture medium).
-
Pre-warming: Gently pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Final Concentration: Add the required volume of the stock solution to the pre-warmed medium to achieve the desired final concentration. For example, to make 1 mL of a 50 µM working solution, add 5 µL of the 10 mM stock solution to 995 µL of medium.
-
Mixing: Mix gently by inverting the tube or pipetting. Vortexing is not recommended as it can cause protein denaturation in media containing serum.
-
Use Immediately: Use the freshly prepared working solution for experiments immediately to prevent potential degradation or precipitation.
Note: The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the cytotoxic or anti-proliferative effects of this compound on a cell line of interest.
Workflow for Cell-Based Assays
Caption: General workflow for in vitro cell-based experiments with this compound.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]
-
Treatment: Prepare serial dilutions of this compound in culture medium. In most cancer cell models, cytotoxic effects are observed at concentrations higher than 50 µM.[5] A suggested concentration range is 0, 10, 25, 50, 75, and 100 µM.
-
Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
| Parameter | Recommended Value |
| Cell Density | 5,000 - 10,000 cells/well |
| This compound Conc. | 0 - 100 µM |
| Incubation Time | 24 - 72 hours |
| Final DMSO Conc. | ≤ 0.1% |
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if this compound induces cell cycle arrest, as has been shown for the related compound Naftopidil.[2]
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow until they reach 60-70% confluency.
-
Treatment: Treat cells with this compound (e.g., at 50 µM and 75 µM) and a vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, transfer to centrifuge tubes, and centrifuge at 1,000 rpm for 5 minutes.[6]
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cells in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of FxCycle™ PI/RNase Staining Solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mechanism of Action and Signaling Pathway
This compound functions as an antagonist of α1-adrenergic receptors. These are G-protein coupled receptors that, upon binding to agonists like norepinephrine, activate the Gq alpha subunit. This initiates a signaling cascade resulting in smooth muscle contraction. By blocking the receptor, this compound prevents this cascade.
Alpha-1 Adrenergic Receptor Signaling Pathway
Caption: this compound blocks the α1-adrenergic receptor, inhibiting downstream signaling.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Naftopidil, a selective {alpha}1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha 1 Adrenergic Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nacalai.com [nacalai.com]
Application Notes and Protocols for Naftypramide Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific pharmacokinetic data for Naftypramide in mice. The following protocols for intravenous, intraperitoneal, and oral administration are based on established, general best practices for compound administration in mice. The quantitative data presented is for a similarly named compound, Naftopidil, in rats and is provided for contextual reference only; these values should not be considered predictive for this compound in mice. Researchers are strongly encouraged to perform their own pharmacokinetic and dose-response studies for this compound in their specific mouse model.
Introduction
This document provides detailed protocols for the administration of this compound to mice via three common routes: intravenous (IV), intraperitoneal (IP), and oral (PO) gavage. These guidelines are intended to assist researchers in designing and executing preclinical studies involving this compound. Adherence to proper administration techniques is crucial for ensuring animal welfare, data reproducibility, and the overall validity of experimental outcomes.
Quantitative Data Summary
As of the latest literature review, no specific pharmacokinetic data for this compound in mice has been published. The data in the table below pertains to Naftopidil in rats and is for informational purposes only.
Table 1: Pharmacokinetic Parameters of Naftopidil Following Oral Administration in Rats
| Dose (mg/kg) | Tmax (h) | Cmax (µg/mL) | T½β (h) | AUC (µg·h/mL) | CL/F (L/h/kg) |
| 10 | 0.42 - 0.90 | Varies | 7.08 | Varies | Varies |
| 20 | 0.42 - 0.90 | Varies | 4.78 | Varies | Varies |
| 30 | 0.42 - 0.90 | Varies | 5.83 | Varies | Varies |
Data extracted from a study on Naftopidil in rats and may not be representative for this compound in mice.[1]
Experimental Protocols
General Guidelines for Substance Administration in Mice
-
Aseptic Technique : All parenteral injections should be performed using sterile needles, syringes, and solutions to minimize the risk of infection.
-
Volume : The volume of the administered substance should be kept to a minimum to avoid discomfort and potential adverse effects. Recommended maximum volumes are provided in each protocol.
-
Restraint : Proper and gentle restraint is critical for the safety of both the animal and the researcher.
-
Animal Monitoring : Animals should be closely monitored for any signs of distress or adverse reactions following administration.
Intravenous (IV) Administration Protocol (Tail Vein)
Intravenous injection allows for the rapid and complete bioavailability of a compound.
Materials:
-
This compound solution (sterile, isotonic)
-
1 mL syringe
-
27-30 gauge needle
-
Mouse restrainer
-
Warming lamp or warm water bath
Procedure:
-
Preparation: Prepare the this compound solution, ensuring it is at room temperature.
-
Animal Restraint: Place the mouse in a suitable restrainer, allowing access to the tail.
-
Vein Dilation: Warm the mouse's tail using a warming lamp or by immersing it in warm water (40-45°C) for a few seconds to dilate the lateral tail veins.
-
Injection Site: Identify one of the lateral tail veins.
-
Injection: With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
Administration: Slowly inject the solution. If resistance is felt or a bleb forms under the skin, the needle is not in the vein. In such a case, withdraw the needle, apply gentle pressure, and attempt the injection at a more proximal site.
-
Post-Injection: After successful injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor for any adverse effects.
Recommended Maximum Volume: < 0.2 mL for an adult mouse.[2]
Intraperitoneal (IP) Administration Protocol
Intraperitoneal injection is a common route for administering substances that are not suitable for intravenous injection.
Materials:
-
This compound solution (sterile)
-
1 mL syringe
-
25-27 gauge needle
Procedure:
-
Preparation: Prepare the this compound solution.
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and securing the tail. Turn the mouse so its abdomen is facing upwards, with the head tilted slightly downwards.
-
Injection Site: Identify the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection: Insert the needle at a 30-45 degree angle into the identified quadrant.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated. If fluid is aspirated, discard the needle and syringe and start over.
-
Administration: Inject the solution into the peritoneal cavity.
-
Post-Injection: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of distress.
Recommended Maximum Volume: < 2-3 mL for an adult mouse.[2]
Oral (PO) Gavage Administration Protocol
Oral gavage ensures the precise delivery of a specific dose of a compound directly into the stomach.
Materials:
-
This compound solution or suspension
-
1 mL syringe
-
20-22 gauge, 1.5-inch flexible or curved gavage needle with a ball tip
Procedure:
-
Preparation: Prepare the this compound solution or suspension.
-
Measure Tube Length: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length needed to reach the stomach.
-
Animal Restraint: Gently scruff the mouse, ensuring the head and body are in a straight line.
-
Insertion: Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If the mouse struggles or coughs, the needle may be in the trachea; remove it immediately.
-
Administration: Once the needle is in the stomach, administer the solution slowly.
-
Post-Administration: Gently remove the gavage needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.
Recommended Maximum Volume: 10 mL/kg.[3]
Visualization of Experimental Workflows
References
Spectroscopic Analysis of Naftypramide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naftypramide, with the chemical formula C₁₉H₂₆N₂O, is classified as a non-narcotic analgesic and a nonsteroidal anti-inflammatory drug (NSAID)[1]. Its chemical name is α-isopropyl-α-(2-(dimethylamino)ethyl)-1-naphthaleneacetamide[1]. The molecular weight of this compound is 298.42 g/mol [1]. Spectroscopic techniques are fundamental for the qualitative and quantitative analysis of pharmaceutical compounds like this compound, ensuring identity, purity, and concentration. This document provides detailed application notes and protocols for the analysis of this compound using Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Due to the limited availability of specific experimental data for this compound in the public domain, the quantitative data presented in the tables are illustrative and based on the analysis of structurally similar compounds containing naphthalene, secondary amide, and tertiary amine functionalities. These should serve as a guideline for expected spectral characteristics.
I. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for the quantitative determination of compounds containing chromophores. The naphthalene ring system in this compound is a strong chromophore, making UV-Vis spectroscopy a suitable method for its quantification.
Data Presentation
Table 1: Illustrative UV-Vis Spectroscopic Data for this compound
| Parameter | Value | Solvent |
| λmax 1 | ~220 nm | Methanol |
| λmax 2 | ~280 nm | Methanol |
| Molar Absorptivity (ε) at λmax 2 | ~5,000-10,000 L·mol⁻¹·cm⁻¹ | Methanol |
Note: The benzene ring, a simpler aromatic system, exhibits absorption bands around 184, 204, and 256 nm. The extended conjugation in the naphthalene system of this compound is expected to cause a bathochromic (red) shift of these bands.
Experimental Protocol
Objective: To determine the concentration of this compound in a solution using UV-Vis spectroscopy.
Materials:
-
This compound reference standard
-
Methanol (spectroscopic grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of standard solutions with concentrations ranging from 1 to 20 µg/mL by serial dilution with methanol.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the wavelength range to scan from 200 to 400 nm.
-
Use methanol as the blank to zero the instrument.
-
-
Measurement:
-
Record the UV spectra of the standard solutions.
-
Identify the wavelength of maximum absorbance (λmax), expected around 280 nm.
-
Measure the absorbance of each standard solution at the determined λmax.
-
-
Calibration Curve:
-
Plot a graph of absorbance versus concentration for the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
-
Sample Analysis:
-
Prepare the sample solution of this compound in methanol, ensuring the concentration falls within the range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration of this compound in the sample using the equation from the calibration curve.
-
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands for the secondary amide, aromatic C-H, and aliphatic C-H bonds are expected.
Data Presentation
Table 2: Illustrative IR Spectroscopic Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amide) | 3300 - 3100 | Medium |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (aliphatic) | 3000 - 2850 | Medium-Strong |
| C=O Stretch (amide) | 1680 - 1630 | Strong |
| N-H Bend (secondary amide) | 1640 - 1550 | Medium |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium |
Note: Secondary amides typically show a single N-H stretching peak. The C=O stretching frequency in amides is generally lower than in ketones or esters due to resonance.
Experimental Protocol
Objective: To identify the functional groups of this compound using Fourier Transform Infrared (FTIR) spectroscopy.
Materials:
-
This compound sample
-
Potassium bromide (KBr, IR grade)
-
FTIR spectrometer
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Dry the KBr powder in an oven to remove any moisture.
-
Place a small amount of this compound (1-2 mg) and about 100-200 mg of dry KBr in an agate mortar.
-
Grind the mixture thoroughly to a fine powder.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Background Spectrum:
-
Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This will subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
-
Sample Spectrum:
-
Place the KBr pellet containing the sample in the sample holder.
-
Record the IR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Compare the observed wavenumbers with the expected values for the functional groups present in this compound to confirm its identity.
-
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of this compound.
Data Presentation
Table 3: Illustrative ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic protons (naphthalene) | 7.0 - 8.5 | Multiplet | 7H |
| N-H (amide) | 5.0 - 8.0 | Broad singlet | 1H |
| -CH- (isopropyl) | 2.5 - 3.5 | Multiplet | 1H |
| -CH₂- (ethyl) | 2.0 - 3.0 | Multiplet | 4H |
| N-(CH₃)₂ | 2.0 - 2.5 | Singlet | 6H |
| -CH(CH₃)₂ | 0.8 - 1.5 | Doublet | 6H |
Table 4: Illustrative ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon Environment | Chemical Shift (δ, ppm) |
| C=O (amide) | 170 - 180 |
| Aromatic carbons (naphthalene) | 120 - 140 |
| -C- (quaternary) | 50 - 60 |
| -CH₂- (ethyl) | 40 - 60 |
| N-(CH₃)₂ | 35 - 45 |
| -CH- (isopropyl) | 30 - 40 |
| -CH(CH₃)₂ | 15 - 25 |
Note: The chemical shifts are highly dependent on the solvent used. The broadness of the N-H signal in ¹H NMR is due to quadrupole broadening and potential hydrogen exchange.
Experimental Protocol
Objective: To confirm the chemical structure of this compound using ¹H and ¹³C NMR spectroscopy.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of CDCl₃ containing TMS as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to obtain a homogeneous magnetic field.
-
-
¹H NMR Spectrum Acquisition:
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks and determine their multiplicities.
-
-
¹³C NMR Spectrum Acquisition:
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
-
Data Analysis:
-
Assign the signals in both spectra to the corresponding protons and carbons in the this compound structure.
-
Use 2D NMR techniques (e.g., COSY, HSQC) if necessary for unambiguous assignments.
-
IV. Mass Spectrometry (MS)
MS is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through fragmentation patterns.
Data Presentation
Table 5: Illustrative Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) |
| [M+H]⁺ (protonated molecule) | 299.21 |
| Characteristic Fragment 1 | Varies |
| Characteristic Fragment 2 | Varies |
Note: The exact mass of the [M+H]⁺ ion can be used to confirm the elemental composition of this compound. Fragmentation patterns would likely involve cleavage of the amide bond and the bonds adjacent to the tertiary amine.
Experimental Protocol
Objective: To determine the molecular weight and fragmentation pattern of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
Materials:
-
This compound sample
-
Methanol or acetonitrile (LC-MS grade)
-
Formic acid (optional, for enhancing ionization)
-
Mass spectrometer with an ESI source
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
A small amount of formic acid (e.g., 0.1%) can be added to promote protonation in positive ion mode.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters (e.g., spray voltage, capillary temperature) to optimal values for the analyte.
-
Operate the mass analyzer in full scan mode to detect a wide range of m/z values.
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural information.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for spectroscopic analysis.
Hypothetical Signaling Pathway for this compound as an NSAID
Caption: Hypothetical signaling pathway for this compound.
References
Application Notes and Protocols for Naftypramide in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Naftypramide, an α1-adrenoceptor antagonist, in primary cell culture experiments. The information is targeted towards researchers in urology, oncology, and pharmacology investigating the cellular mechanisms of this compound, particularly in the context of benign prostatic hyperplasia (BPH) and prostate cancer.
Introduction
This compound is a selective α1-adrenoceptor antagonist with a higher affinity for the α1A and α1D subtypes, which are predominantly expressed in the prostate and bladder.[1] Clinically, it is used for the management of lower urinary tract symptoms (LUTS) associated with BPH.[2] Beyond its receptor-blocking activity, in vitro studies have revealed that this compound exerts anti-proliferative and pro-apoptotic effects on prostate cancer and stromal cells, suggesting a potential role in cancer therapy.[3][4] These effects appear to be mediated, at least in part, through pathways independent of α1-adrenoceptor blockade.[1]
These notes will detail the known mechanisms of action of this compound at the cellular level and provide protocols for its application in primary cell culture models, with a focus on prostate smooth muscle and stromal cells.
Mechanism of Action
This compound's primary mechanism of action is the competitive and reversible antagonism of α1-adrenoceptors.[5] However, its effects in primary cell culture, particularly its anti-proliferative actions, involve additional pathways:
-
Cell Cycle Arrest: this compound has been shown to induce G1 phase cell cycle arrest in both androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) prostate cancer cell lines, as well as in prostate stromal cells (PrSC).[3][4]
-
Modulation of Cell Cycle Regulators: The G1 arrest is associated with the upregulation of cyclin-dependent kinase inhibitors p21cip1 and p27kip1 in LNCaP cells, while in PC-3 cells, only p21cip1 is induced.[4]
-
Inhibition of Stromal Support: this compound can suppress the proliferation of prostate stromal cells, leading to a reduction in the secretion of tumorigenic factors like interleukin-6 (IL-6).[3]
-
α1-Adrenoceptor Independent Effects: The anti-cancer activities of this compound often occur at concentrations higher than those required for α1-adrenoceptor inhibition and are observed in cell lines lacking these receptors, indicating off-target effects.[1]
Data Presentation
The following tables summarize the quantitative data available from in vitro studies of this compound.
Table 1: Inhibitory Concentrations (IC50) of this compound on Cell Growth
| Cell Line | Cell Type | IC50 (µM) | Reference |
| LNCaP | Androgen-sensitive prostate cancer | 22.2 ± 4.0 | [4] |
| PC-3 | Androgen-insensitive prostate cancer | 33.2 ± 1.1 | [4] |
Table 2: Binding Affinity of this compound to α-Adrenoceptors in Human Prostatic Membranes
| Receptor Subtype | Ligand | Ki (nM) | Reference |
| α1-adrenoceptor | [3H]prazosin | 11.6 | [5] |
| α2-adrenoceptor | [3H]rauwolscine | 70.0 | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound in primary cell culture.
Primary Prostate Smooth Muscle/Stromal Cell Isolation and Culture
This protocol describes the isolation of primary smooth muscle and stromal cells from human prostate tissue, a crucial step for studying the direct effects of this compound on these cell types.
Materials:
-
Fresh human prostate tissue (obtained with appropriate ethical approval)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type I
-
Hyaluronidase
-
DNase I
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
Protocol:
-
Wash the prostate tissue extensively with sterile PBS containing 1% Penicillin-Streptomycin.
-
Mince the tissue into small pieces (1-2 mm³) using sterile scalpels.
-
Digest the tissue fragments in DMEM containing Collagenase Type I (1 mg/mL), Hyaluronidase (100 U/mL), and DNase I (50 U/mL) for 2-4 hours at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtrate at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells in T75 flasks and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days. The cells can be subcultured using Trypsin-EDTA when they reach 80-90% confluency.
-
Characterize the primary cells using markers for smooth muscle cells (e.g., α-smooth muscle actin) and fibroblasts (e.g., vimentin) via immunocytochemistry.
This compound Treatment
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Treatment of Primary Cells:
-
Seed the primary prostate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 1-100 µM).
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) in all experiments.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Proliferation Assay (MTS/XTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Primary prostate cells seeded in a 96-well plate
-
This compound
-
MTS or XTT reagent
-
Plate reader
Protocol:
-
Seed primary cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24-72 hours.
-
Add the MTS or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is visible.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of this compound-treated cells.
Materials:
-
Primary prostate cells seeded in 6-well plates
-
This compound
-
Trypsin-EDTA
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed primary cells in 6-well plates and treat with this compound or vehicle for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS and fix them by adding cold 70% ethanol dropwise while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for p21cip1 and p27kip1
This technique is used to detect changes in the protein levels of cell cycle regulators.
Materials:
-
Primary prostate cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against p21cip1, p27kip1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Interleukin-6 (IL-6) ELISA
This assay quantifies the amount of IL-6 secreted by primary prostate stromal cells into the culture medium.
Materials:
-
Conditioned medium from this compound-treated primary prostate stromal cells
-
IL-6 ELISA kit
-
Plate reader
Protocol:
-
Treat primary prostate stromal cells with this compound or vehicle for 24-72 hours.
-
Collect the conditioned medium and centrifuge to remove any cellular debris.
-
Perform the IL-6 ELISA according to the manufacturer's protocol. This typically involves adding the conditioned medium and standards to a plate pre-coated with an anti-IL-6 antibody, followed by incubation with a detection antibody and substrate.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of IL-6 in the samples based on the standard curve.
Visualizations
The following diagrams illustrate the signaling pathways of this compound and a general experimental workflow.
Caption: Signaling pathways of this compound.
Caption: General experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. oatext.com [oatext.com]
- 3. Naftopidil, a selective {alpha}1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding characteristics of naftopidil and alpha 1-adrenoceptor antagonists to prostatic alpha-adrenoceptors in benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Naftopidil Solubility for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of Naftopidil in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Naftopidil and why is its solubility a concern for in vitro studies?
Naftopidil is a selective α1-adrenergic receptor antagonist.[1][2] It is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[3] This poor aqueous solubility can lead to challenges in preparing stock solutions and can cause the compound to precipitate in cell culture media, leading to inconsistent and unreliable results in cell-based assays.
Q2: What are the common solvents for dissolving Naftopidil for cell culture experiments?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing Naftopidil stock solutions for in vitro studies.[4] Ethanol and methanol can also be used.[5][6][7]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance to DMSO varies between cell lines. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.1% to minimize cytotoxic effects.[8][9][10] However, some cell lines, including certain prostate cancer cell lines like PC3 and DU145, may tolerate up to 0.5% or even 1% DMSO.[8][9] It is crucial to perform a solvent tolerance test for your specific cell line to determine the optimal non-toxic concentration.[8]
Q4: Can Naftopidil's solubility be improved by methods other than using organic solvents?
Yes, several methods can enhance the aqueous solubility of Naftopidil. These include:
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Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs like Naftopidil, forming inclusion complexes with increased water solubility.[11]
-
Nanoformulations: Techniques such as creating solid lipid nanoparticles (SLNs) can improve the bioavailability and dispersion of Naftopidil in aqueous solutions.[3][12][13]
Troubleshooting Guide
Issue 1: Naftopidil precipitates in the cell culture medium upon addition.
Possible Causes and Solutions:
| Cause | Solution |
| High Final Concentration of Naftopidil | The concentration of Naftopidil in the media may exceed its solubility limit. Try lowering the final concentration of Naftopidil in your experiment. |
| Localized High Concentration During Dilution | Adding the DMSO stock directly to the media without proper mixing can cause localized high concentrations, leading to precipitation. Solution: Add the stock solution dropwise to the pre-warmed (37°C) media while gently vortexing or swirling to ensure rapid and uniform dispersion.[14] |
| Temperature Shock | Adding a cold stock solution to warm media can cause the compound to precipitate. Solution: Allow the Naftopidil stock solution to warm to room temperature before adding it to the pre-warmed cell culture media.[14] |
| Incorrect pH of the Medium | The solubility of some compounds is pH-dependent. While significant alterations are not advised, ensuring the medium is properly buffered with a calibrated CO2 incubator is crucial.[14] |
Issue 2: Inconsistent or unexpected results in cell viability assays.
Possible Causes and Solutions:
| Cause | Solution |
| DMSO Cytotoxicity | The final concentration of DMSO in the culture medium may be toxic to your cells, affecting the assay results. Solution: Perform a DMSO vehicle control experiment to assess its effect on cell viability. If toxicity is observed, lower the final DMSO concentration to a non-toxic level (ideally ≤ 0.1%).[8][9][10] |
| Incomplete Dissolution of Naftopidil | If Naftopidil is not fully dissolved in the stock solution, the actual concentration delivered to the cells will be lower and inconsistent. Solution: Ensure the Naftopidil is completely dissolved in the stock solution. Gentle warming and vortexing can aid dissolution. |
| Interaction with Serum Proteins | Components in fetal bovine serum (FBS) can bind to the compound, affecting its availability and activity. Solution: While serum is often necessary for cell health, consider reducing the serum concentration during the drug treatment period if experimentally feasible. Alternatively, use serum-free media for the treatment, but be mindful of potential effects on cell viability. |
Quantitative Data Summary
Table 1: Solubility of Naftopidil in Various Solvents
| Solvent | Solubility (Mole Fraction at 313.15 K) | Reference |
| Methanol | 3.02 x 10⁻³ | [6] |
| Ethanol | 2.31 x 10⁻³ | [6] |
| Acetonitrile | 1.72 x 10⁻³ | [6] |
| n-Propanol | 1.25 x 10⁻³ | [6] |
| Isopropanol | 8.74 x 10⁻⁴ | [6] |
| DMSO | Highest solubility among tested aqueous co-solvent mixtures | [15] |
Experimental Protocols
Protocol 1: Preparation of Naftopidil Stock Solution using DMSO
-
Weighing: Accurately weigh the desired amount of Naftopidil powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10-20 mM).
-
Dissolution: Vortex the solution thoroughly until the Naftopidil is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Cell Viability (MTT) Assay
This protocol is adapted for assessing the effect of Naftopidil on the viability of prostate cancer cell lines (e.g., LNCaP, PC-3).[1][16]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Naftopidil from the DMSO stock solution in the complete cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic. Replace the existing medium with the medium containing different concentrations of Naftopidil.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[16]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze the effect of Naftopidil on the cell cycle distribution.[1][17][18][19]
-
Cell Treatment: Culture cells in larger format vessels (e.g., 6-well plates) and treat with Naftopidil at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[18][20]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.[19][20]
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Naftopidil Solubility Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing Naftopidil precipitation in cell culture media.
Signaling Pathway of Naftopidil-Induced G1 Cell Cycle Arrest
References
- 1. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naftopidil, a selective {alpha}1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of High Concentrations of Naftopidil on Dorsal Root-Evoked Excitatory Synaptic Transmissions in Substantia Gelatinosa Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. saudijournals.com [saudijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bim, Puma and Noxa upregulation by Naftopidil sensitizes ovarian cancer to the BH3-mimetic ABT-737 and the MEK inhibitor Trametinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academicstrive.com [academicstrive.com]
- 14. benchchem.com [benchchem.com]
- 15. PlumX [plu.mx]
- 16. researchhub.com [researchhub.com]
- 17. Oral naftopidil suppresses human renal-cell carcinoma by inducing G(1) cell-cycle arrest in tumor and vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Technical Support Center: Naftypramide Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Naftypramide in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a compound with the chemical name α-isopropyl-α-(2-(dimethylamino)ethyl)-1-naphthaleneacetamide.[1] Its structure includes a primary amide, a tertiary amine, and a naphthalene ring system. These functional groups are important to consider when evaluating its stability, as they represent potential sites for chemical degradation.
Q2: My this compound solution is showing signs of degradation. What are the most likely causes?
Based on the structure of this compound, the most probable causes of degradation in solution are:
-
Hydrolysis: The primary amide group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would lead to the cleavage of the amide bond.
-
Oxidation: The tertiary amine and the electron-rich naphthalene ring are potential sites for oxidation. Exposure to oxygen, light, or certain metal ions can promote oxidative degradation.
-
Photodegradation: Aromatic compounds like naphthalene can be sensitive to light, particularly UV radiation, which can induce degradation.
Q3: What are the initial signs of this compound degradation in my solution?
Degradation can manifest in several ways, including:
-
A change in the color or clarity of the solution.
-
The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).
-
A shift in the pH of the solution.
-
A decrease in the measured potency or biological activity of the compound.
Troubleshooting Guide: Preventing this compound Degradation
This guide provides a systematic approach to identifying and mitigating the degradation of this compound in your experimental solutions.
Issue 1: Rapid Degradation Observed Under Standard Conditions
Possible Cause: Unfavorable pH of the solution.
Troubleshooting Steps:
-
Measure the pH: Determine the current pH of your this compound solution.
-
Conduct a pH Profile Study: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9) and dissolve this compound in each.
-
Monitor Stability: Analyze the stability of this compound in each buffer over time using a stability-indicating analytical method, such as HPLC.
-
Select Optimal pH: Identify the pH range where this compound exhibits the highest stability.
Issue 2: Degradation Occurs Even at Optimal pH
Possible Cause: Oxidation or photodegradation.
Troubleshooting Steps:
-
Protect from Light: Store the solution in amber vials or wrap the container in aluminum foil to prevent light exposure.
-
Deoxygenate the Solvent: Before preparing the solution, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Use Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the solution. Compatibility and potential interference with your assay should be evaluated.
-
Avoid Metal Contamination: Use high-purity solvents and containers to minimize the presence of metal ions that can catalyze oxidation.
Issue 3: Solution is Unstable During Long-Term Storage
Possible Cause: Inappropriate storage temperature.
Troubleshooting Steps:
-
Evaluate Temperature Effects: Set up a small-scale stability study where you store aliquots of your this compound solution at different temperatures (e.g., 4°C, room temperature, 37°C).
-
Analyze at Time Points: Analyze the samples at regular intervals to determine the rate of degradation at each temperature.
-
Choose Optimal Storage Temperature: Based on the data, select the storage temperature that provides the best stability for your experimental timeframe. For long-term storage, freezing (-20°C or -80°C) may be necessary, but the freeze-thaw stability should also be assessed.
Data Presentation
The following tables present hypothetical data from a stability study on this compound to illustrate how to structure and interpret your results.
Table 1: Effect of pH on this compound Stability at Room Temperature
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Remaining |
| 3.0 | 100.0 | 85.2 | 85.2% |
| 5.0 | 100.0 | 98.1 | 98.1% |
| 7.0 | 100.0 | 95.5 | 95.5% |
| 9.0 | 100.0 | 72.3 | 72.3% |
Table 2: Effect of Temperature and Light on this compound Stability at pH 5.0
| Condition | Initial Concentration (µg/mL) | Concentration after 7 days (µg/mL) | % Remaining |
| 4°C, Dark | 100.0 | 99.5 | 99.5% |
| Room Temp, Dark | 100.0 | 96.8 | 96.8% |
| Room Temp, Light | 100.0 | 88.4 | 88.4% |
| 37°C, Dark | 100.0 | 90.1 | 90.1% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways of this compound under stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
-
Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., UV lamp) for a defined period.
-
Thermal Degradation: Heat a solid sample of this compound at a high temperature (e.g., 80°C) for 24 hours.
-
Analysis: Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.
Protocol 2: HPLC Method for Stability Testing
Objective: To quantify the amount of this compound remaining in a solution over time.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 5.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10 µL.
-
Quantification: Use a calibration curve prepared with known concentrations of a this compound reference standard.
Visualizations
Caption: Workflow for Investigating this compound Degradation.
Caption: Troubleshooting Decision Tree for this compound Instability.
Caption: Hypothetical G-Protein Coupled Receptor Signaling Pathway.
References
Technical Support Center: Naftypramide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Naftypramide.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered in this compound synthesis?
A1: The most frequently reported challenges in this compound synthesis revolve around achieving high yields and exceptional purity. Specific issues include:
-
Low Yields: Crude yields of this compound can be suboptimal, sometimes not exceeding 80%.[1]
-
Impurity Formation: The synthesis process can lead to the formation of side products that are challenging to separate from the final compound.
-
Difficult Purification: Multiple purification steps, such as recrystallization or column chromatography, are often necessary to achieve the desired high purity (e.g., >99.9%).[1]
Q2: What is a known impurity in this compound synthesis and how can it be identified?
A2: A known process-related impurity is 2-(4-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol. This impurity can be identified and characterized using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Reference standards for this impurity may be commercially available.
Q3: What purification methods are most effective for obtaining high-purity this compound?
A3: Achieving high purity often requires a combination of techniques. Recrystallization from solvents like ethyl acetate and methanol has been reported to yield this compound with very high purity (up to 99.99%).[1] Column chromatography using silica gel is another method employed for purification, although it may result in lower yields.[1] The choice of purification strategy will depend on the impurity profile of the crude product and the desired final purity.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Strategy |
| Low Yield of Crude Product | Incomplete reaction between 1-(2-methoxyphenyl)piperazine and 2-[(1-naphthyloxy)methyl]oxylane. | - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. - Reaction Temperature: Optimize the reaction temperature. While heating is generally required, excessive temperatures can lead to degradation and side product formation. - Stoichiometry: Ensure the correct molar ratios of the reactants are used. An excess of one reactant may be necessary to drive the reaction to completion. |
| Degradation of starting materials or product. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. - Solvent Purity: Use high-purity, dry solvents to avoid side reactions. | |
| Presence of Unreacted Starting Materials in Crude Product | Inefficient reaction conditions. | - Catalyst: While not always required for this type of reaction, the use of a suitable catalyst (e.g., a Lewis acid or a base) could enhance the reaction rate and completeness. - Mixing: Ensure efficient stirring to promote contact between reactants, especially if the reaction is heterogeneous. |
| Formation of Impurity: 2-(4-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol | Potential demethylation of the methoxy group on the phenyl ring under certain reaction conditions. | - Temperature Control: Avoid excessive heating during the reaction and work-up steps. - pH Control: Maintain a neutral or slightly basic pH during the work-up to prevent acid-catalyzed demethylation. |
| Difficulty in Purification/Low Recovery from Purification | Inappropriate choice of purification method or solvent system. | - Recrystallization: Systematically screen different solvents and solvent mixtures to find the optimal conditions for recrystallization that provide good recovery and high purity. - Column Chromatography: Optimize the solvent system (mobile phase) for column chromatography to achieve good separation between this compound and its impurities. Gradient elution may be more effective than isocratic elution. |
Experimental Protocols
General Synthesis of this compound
The synthesis of this compound typically involves the reaction of 1-(2-methoxyphenyl)piperazine with 2-[(1-naphthyloxy)methyl]oxylane.
Reaction Scheme:
References
Naftypramide Dosage Optimization: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Naftypramide for maximum efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective α1-adrenergic receptor antagonist.[1][2][3] It exhibits a high affinity for the α1D adrenergic receptor subtype, which is prevalent in the smooth muscle of the prostate and bladder neck.[4] By blocking these receptors, this compound induces smooth muscle relaxation, which is the basis for its therapeutic effect in conditions like benign prostatic hyperplasia (BPH).[5][6] Some studies also suggest potential anti-cancer activities through mechanisms that may be independent of α1-adrenergic receptor antagonism.[5]
Q2: What is a typical starting dose for in-vivo animal studies?
A2: For rodent studies, oral doses have ranged from 10 to 30 mg/kg.[7] It is crucial to perform a dose-ranging study to determine the optimal dose for your specific animal model and experimental endpoint. Pharmacokinetic data in rats suggest that the maximum plasma concentration (Cmax) and area under the curve (AUC) are dose-dependent at doses up to 20 mg/kg.[7]
Q3: My in-vitro results with this compound are inconsistent. What are potential causes?
A3: Inconsistent in-vitro results can stem from several factors:
-
Compound Solubility: Ensure this compound is fully dissolved in your vehicle solvent before diluting in culture media. Precipitation can lead to lower effective concentrations.
-
Cell Line Variation: Different cell lines may express varying levels of α1-adrenergic receptors, leading to different sensitivities to this compound.
-
Reagent Quality: Verify the quality and stability of your this compound stock solution.
-
Experimental Conditions: Factors such as incubation time, cell density, and serum concentration in the media can all influence the cellular response.
Q4: What are the common adverse effects observed with this compound at higher doses?
A4: In clinical settings, higher doses of this compound (e.g., 75 mg/day) have been associated with adverse effects such as orthostatic hypotension (a drop in blood pressure upon standing), dizziness, and palpitations.[8] While the frequency of these events may not be significantly higher than with lower doses, they should be carefully monitored in preclinical animal studies, for example, by measuring blood pressure and heart rate.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Efficacy in BPH Animal Model | Insufficient Dosage | Perform a dose-escalation study to determine the optimal therapeutic dose. |
| Poor Bioavailability | Consider alternative routes of administration or formulation strategies. | |
| Inappropriate Animal Model | Ensure the chosen animal model accurately reflects the human condition being studied. | |
| High Variability in Blood Pressure Readings | Orthostatic Hypotension | Allow for an acclimatization period before taking measurements. Take readings at consistent time points relative to drug administration. |
| Stress-induced Hypertension | Handle animals gently and in a consistent manner to minimize stress. | |
| Unexpected Off-Target Effects | Non-specific Binding | Include control groups treated with other α1-adrenergic antagonists to differentiate this compound-specific effects. |
| α1-adrenergic Receptor Independent Mechanisms | Investigate alternative signaling pathways that may be modulated by this compound.[5] |
Quantitative Data Summary
Table 1: Clinical Efficacy of this compound in Benign Prostatic Hyperplasia (BPH)
| Dosage | Study Duration | Key Efficacy Outcomes | Reference |
| 25 mg/day vs. 75 mg/day | 4 weeks | Both doses significantly improved IPSS. 75 mg/day showed a significantly greater improvement in maximum urinary flow rate (Qmax) and was more effective for patients with moderate symptoms. | [9] |
| 50-75 mg/day | 6 weeks | Significant improvement in both storage and voiding symptoms. Total IPSS decreased from 19.1 to 10.5. | [10] |
| 75 mg/day | 12 weeks | Significantly reduced IPSS and residual urine volume. Improved QOL index and maximum urine flow rate. 83.8% of patients showed a partial response or better. | [8] |
| 50 mg/day vs. 75 mg/day | 12 weeks | Both doses significantly improved IPSS scores and Qmax. | [4][11] |
IPSS: International Prostate Symptom Score; QOL: Quality of Life
Table 2: Pharmacokinetic Parameters of this compound in Rats (Single Oral Dose)
| Dosage | Tmax (h) | T1/2 beta (h) | Key Findings | Reference |
| 10 mg/kg | 0.42 - 0.90 | 7.08 | The drug conforms to a two-compartment model. | [7] |
| 20 mg/kg | 0.42 - 0.90 | 4.78 | Cmax, AUC, and CL/F appear to be dose-dependent at doses not higher than 20 mg/kg. | [7] |
| 30 mg/kg | 0.42 - 0.90 | 5.83 | Extensively metabolized with less than 1% of the parent compound excreted in urine and feces. | [7] |
Tmax: Time to maximum plasma concentration; T1/2 beta: Elimination half-life; Cmax: Maximum plasma concentration; AUC: Area under the curve; CL/F: Apparent total body clearance
Experimental Protocols
Protocol 1: In-Vitro Radioligand Binding Assay for α1-Adrenoceptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for α1-adrenoceptors in prostate tissue.
Methodology:
-
Membrane Preparation: Homogenize human prostatic tissue from BPH patients in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a fresh buffer.
-
Radioligand Binding: Incubate the prostatic membranes with a known concentration of a radiolabeled α1-adrenoceptor antagonist, such as [3H]prazosin.
-
Competition Assay: In parallel, incubate the membranes and radioligand with increasing concentrations of unlabeled this compound.
-
Separation and Scintillation Counting: Separate the bound from unbound radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation. A study using this methodology found the Ki of naftopidil for prostatic [3H]prazosin binding to be 11.6 nM.[1]
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for dosage optimization.
Caption: Troubleshooting inconsistent results.
References
- 1. Binding characteristics of naftopidil and alpha 1-adrenoceptor antagonists to prostatic alpha-adrenoceptors in benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
- 4. Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. [Pharmacokinetic profile of naftopidil in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [The clinical efficacy and safety of naftopidil 75 mg on benign prostatic hyperplasia patients with moderate or severe urinary disturbance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of 25 and 75 mg/day naftopidil for lower urinary tract symptoms associated with benign prostatic hyperplasia: a prospective, randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical efficacy of an alpha1A/D-adrenoceptor blocker (naftopidil) on overactive bladder symptoms in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Naftopidil In Vivo Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering in vivo variability with Naftopidil.
Frequently Asked Questions (FAQs)
1. Why am I observing high inter-individual variability in Naftopidil plasma concentrations in my preclinical/clinical study?
High inter-individual variability in Naftopidil exposure can be attributed to several factors:
-
Genetic Polymorphisms in Metabolic Enzymes: Naftopidil is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19, with some contribution from CYP3A4. Genetic variations in these enzymes can lead to significant differences in metabolic rates among individuals, resulting in varied drug exposure.
-
First-Pass Metabolism: Naftopidil undergoes extensive first-pass metabolism in the liver, which can be highly variable between subjects and contribute to low oral bioavailability.[1]
-
Physiological Conditions of the Gastrointestinal (GI) Tract: Factors such as gastric pH, gastrointestinal motility, and the presence of food can influence the dissolution and absorption of Naftopidil, leading to variability.
-
Drug Formulation: The physicochemical properties of Naftopidil, such as its poor aqueous solubility, make its absorption highly dependent on the formulation.[1] Different formulations may exhibit different degrees of variability.
2. What is the metabolic pathway of Naftopidil and which enzymes are involved?
Naftopidil is extensively metabolized in the liver. The major metabolic pathways are demethylation and hydroxylation. The key cytochrome P450 (CYP) isoforms involved are:
-
CYP2C9: Plays a major role in the metabolism of both R(+) and S(-) enantiomers of Naftopidil.
-
CYP2C19: Significantly involved in the metabolism of the R(+) enantiomer.
-
CYP3A4: Also contributes to the metabolism of Naftopidil.
Naftopidil Metabolic Pathway
Caption: Metabolic pathway of Naftopidil.
3. How can I improve the oral bioavailability and reduce the variability of Naftopidil in my experiments?
Several formulation strategies can be employed to enhance the oral bioavailability and reduce the in vivo variability of Naftopidil:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) can increase the surface area for dissolution.
-
Lipid-Based Formulations: Formulations such as Solid Lipid Nanoparticles (SLNs) have been shown to improve the oral absorption of Naftopidil.
-
Co-grinding with Organic Acids: Co-grinding Naftopidil with citric acid or tartaric acid can enhance its dissolution rate.
-
Use of Solubilizing Excipients: Incorporating surfactants and other solubilizing agents in the formulation can improve the solubility of Naftopidil in the GI tract.
4. Are there any known drug-drug interactions that could affect the in vivo performance of Naftopidil?
Yes, co-administration of Naftopidil with drugs that are inhibitors or inducers of CYP2C9, CYP2C19, or CYP3A4 can lead to significant drug-drug interactions.
-
Inhibitors: Strong inhibitors of these enzymes (e.g., fluconazole for CYP2C9, omeprazole for CYP2C19, ketoconazole for CYP3A4) can decrease the metabolism of Naftopidil, leading to increased plasma concentrations and potential toxicity.
-
Inducers: Strong inducers of these enzymes (e.g., rifampin for CYP2C9 and CYP3A4, carbamazepine for CYP3A4) can increase the metabolism of Naftopidil, leading to decreased plasma concentrations and reduced efficacy.
Caution should also be exercised when co-administering Naftopidil with other antihypertensive agents, as this can lead to an additive hypotensive effect.
5. How does food intake affect the absorption of Naftopidil?
The effect of food on Naftopidil absorption is not extensively detailed in the provided search results. However, for poorly soluble drugs like Naftopidil, food can have a variable effect. A high-fat meal can sometimes increase the absorption of lipophilic drugs by stimulating bile secretion, which aids in solubilization. Conversely, food can also delay gastric emptying, which might delay the onset of action. It is recommended to conduct a food-effect study to determine the specific impact of food on your Naftopidil formulation.
Troubleshooting Workflow for In Vivo Variability
Caption: A logical workflow for troubleshooting in vivo variability of Naftopidil.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Naftopidil in Rats (Single Oral Dose)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) |
| 10 | Dose-dependent | 0.42 - 0.90 | Dose-dependent | 7.08 |
| 20 | Dose-dependent | 0.42 - 0.90 | Dose-dependent | 4.78 |
| 30 | - | 0.42 - 0.90 | - | 5.83 |
Data from a study in rats. Note that Cmax and AUC were reported to be dose-dependent at doses not higher than 20 mg/kg.
Table 2: In Vitro CYP Inhibition Constants (Ki) for Naftopidil Metabolism
| CYP Isoform | Inhibitor | Ki (µM) |
| CYP2C9 | Sulfaphenazole | Not specified |
| CYP2C19 | Ticlopidine | Not specified |
| CYP3A4 | Ketoconazole | Not specified |
Specific Ki values were not available in the search results, but these are the recommended inhibitors for in vitro studies.
Experimental Protocols
Protocol 1: In Vitro Metabolism Study of Naftopidil using Human Liver Microsomes
Objective: To identify the major CYP isoforms involved in the metabolism of Naftopidil.
Materials:
-
Naftopidil
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Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Specific CYP inhibitors (e.g., sulfaphenazole for CYP2C9, ticlopidine for CYP2C19, ketoconazole for CYP3A4)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
LC-MS/MS system for analysis
Methodology:
-
Incubation Setup: Prepare incubation mixtures containing HLMs, Naftopidil (at a concentration around its Km, if known), and the NADPH regenerating system in the incubation buffer.
-
Inhibitor Screening: For inhibitor studies, pre-incubate the HLMs with a specific CYP inhibitor for a short period (e.g., 5-10 minutes) before adding Naftopidil.
-
Reaction Initiation and Termination: Initiate the metabolic reaction by adding the NADPH regenerating system. Incubate at 37°C for a specified time. Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the terminated reactions to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples for the disappearance of the parent drug (Naftopidil) and the formation of its metabolites.
-
Data Analysis: Compare the rate of metabolism in the absence and presence of specific inhibitors to determine the contribution of each CYP isoform.
Protocol 2: Formulation of Naftopidil Solid Lipid Nanoparticles (SLNs)
Objective: To prepare a formulation of Naftopidil with improved oral bioavailability.
Materials:
-
Naftopidil
-
Lipid (e.g., Compritol 888 ATO)
-
Surfactant (e.g., Poloxamer 188)
-
Organic solvent (e.g., dichloromethane)
-
Aqueous phase (e.g., distilled water)
-
Homogenizer
Methodology:
-
Preparation of Organic Phase: Dissolve Naftopidil and the lipid in the organic solvent.
-
Preparation of Aqueous Phase: Dissolve the surfactant in the aqueous phase.
-
Emulsification: Add the organic phase to the aqueous phase and homogenize at high speed to form an oil-in-water emulsion.
-
Solvent Evaporation: Evaporate the organic solvent from the emulsion under reduced pressure or by continuous stirring at room temperature. This will lead to the precipitation of the lipid as solid nanoparticles encapsulating the drug.
-
Purification and Collection: The resulting SLN suspension can be purified by centrifugation or dialysis to remove excess surfactant and un-encapsulated drug. The SLNs can then be collected and lyophilized for storage.
-
Characterization: Characterize the prepared SLNs for particle size, zeta potential, entrapment efficiency, and in vitro drug release.
References
Technical Support Center: Mitigation of Small Molecule Off-Target Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects during their experiments with small molecule inhibitors.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Phenotypic Readouts
You observe a cellular phenotype that is not consistent with the known function of the intended target, or your results vary significantly between experiments.
Possible Cause: The small molecule inhibitor may be interacting with unintended targets, leading to a mixed biological response.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Recommendation: Perform a target engagement assay to confirm that the molecule is binding to its intended target in your experimental system.
-
Experimental Protocol: A cellular thermal shift assay (CETSA) or a NanoBRET assay can be employed to verify target binding in living cells.[1]
-
-
Assess Target Selectivity:
-
Recommendation: Evaluate the selectivity of your compound against a panel of related and unrelated targets.
-
Experimental Protocol: Utilize large-scale, unbiased protein binding platforms or kinase panel screenings to identify potential off-target interactions.[1] Computational screening can also help predict potential off-target binding.[1][2]
-
-
Dose-Response Analysis:
-
Recommendation: Perform a dose-response curve for both the on-target and any identified off-target activities.
-
Rationale: Off-target effects are often observed at higher concentrations.[1] Determining the concentration at which the compound is selective for its primary target is crucial.
-
-
Use a Structurally Unrelated Inhibitor:
-
Recommendation: If possible, repeat the experiment with a different small molecule inhibitor that targets the same protein but has a distinct chemical structure.
-
Rationale: If the same phenotype is observed, it is more likely to be an on-target effect.
-
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Your small molecule shows high potency and selectivity in biochemical assays, but the results are not replicated in cell-based assays or animal models.
Possible Cause: Cellular transport, metabolism, or the presence of competing endogenous ligands can influence the effective concentration and target engagement of the compound.
Troubleshooting Steps:
-
Evaluate Cell Permeability:
-
Recommendation: Assess the ability of your compound to cross the cell membrane.
-
Experimental Protocol: Use assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays.
-
-
Investigate Metabolic Stability:
-
Recommendation: Determine the metabolic stability of your compound in your experimental system.
-
Experimental Protocol: Incubate the compound with liver microsomes or S9 fractions and measure its degradation over time using LC-MS/MS.
-
-
Consider Endogenous Ligand Competition:
-
Recommendation: Evaluate how the presence of the target's natural ligand affects the binding of your inhibitor.[3]
-
Experimental Protocol: Perform binding or functional assays in the presence of varying concentrations of the endogenous substrate or ligand.
-
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
Q2: How can I proactively minimize off-target effects during drug design?
A2: Rational drug design and computational modeling are key strategies to minimize off-target effects from the outset.[4] By analyzing the molecular structure of the target and potential drug candidates, molecules can be optimized for higher selectivity.[4]
Q3: What is the role of high-throughput screening (HTS) in mitigating off-target effects?
A3: High-throughput screening allows for the rapid testing of thousands of compounds against a specific target.[4] This enables the early identification and elimination of compounds that exhibit significant off-target activity, focusing resources on more selective candidates.[4]
Q4: Can genetic screening methods help in identifying off-target effects?
A4: Yes, techniques like CRISPR-Cas9 or RNA interference (RNAi) can be used to knock out or silence specific genes.[4] By observing the resulting phenotypic changes, researchers can better understand the pathways and potential off-target interactions of a drug.[4]
Q5: What is the importance of post-market surveillance for approved drugs?
A5: Continuous monitoring of a drug's performance after it has reached the market is crucial for identifying previously unrecognized off-target effects.[4] Pharmacovigilance programs track adverse drug reactions and collect real-world data to ensure patient safety.[4]
Quantitative Data Summary
Table 1: Hypothetical Kinase Selectivity Profile for Compound X
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target Kinase A | 10 | 1 |
| Off-Target Kinase B | 150 | 15 |
| Off-Target Kinase C | 800 | 80 |
| Off-Target Kinase D | >10,000 | >1000 |
| Off-Target Kinase E | 2,500 | 250 |
This table illustrates how to present selectivity data. A higher fold selectivity indicates a lower likelihood of off-target effects at therapeutic concentrations.
Table 2: Comparison of On-Target vs. Off-Target Cellular Activity for Compound Y
| Assay Readout | EC50 (µM) - On-Target Pathway | EC50 (µM) - Off-Target Pathway | Therapeutic Index (Off-Target/On-Target) |
| Phosphorylation of Protein A | 0.5 | - | - |
| Activation of Transcription Factor B | - | 25 | 50 |
| Cytotoxicity | - | >100 | >200 |
This table demonstrates how to compare the potency of a compound for its intended pathway versus a known off-target pathway, providing a therapeutic index.
Experimental Protocols & Methodologies
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of a small molecule with its intracellular target.
Methodology:
-
Cell Treatment: Treat intact cells with the small molecule inhibitor at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate soluble and aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. Plot the amount of soluble protein as a function of temperature to determine the shift in thermal stability.
Protocol 2: Kinase Panel Screening
Objective: To assess the selectivity of a kinase inhibitor against a broad range of kinases.
Methodology:
-
Compound Submission: Provide the small molecule inhibitor at a specified concentration (e.g., 1 µM) to a commercial kinase screening service.
-
Assay Performance: The service will perform radiometric or fluorescence-based assays to measure the inhibitory activity of the compound against a panel of purified kinases (e.g., the KINOMEscan™ platform).
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Data Analysis: The results are typically provided as a percentage of inhibition for each kinase. Follow-up dose-response curves should be generated for any significant off-target "hits" to determine their IC50 values.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: On-target versus off-target signaling pathways.
References
- 1. icr.ac.uk [icr.ac.uk]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Enhancing Naftopidil Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the oral bioavailability of Naftopidil in animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Naftopidil and why is enhancing its bioavailability important?
A1: Naftopidil is a selective α1-adrenergic receptor antagonist used for managing benign prostatic hyperplasia.[1] It is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, meaning it has both low aqueous solubility and poor membrane permeability.[2] These characteristics, combined with extensive first-pass metabolism in the liver, lead to low and variable oral bioavailability (around 9% in rats).[3][4] Enhancing its bioavailability is crucial to achieve consistent therapeutic plasma concentrations, potentially reduce the required dose, and minimize inter-subject variability in preclinical studies.
Q2: What are the primary factors limiting Naftopidil's oral bioavailability?
A2: The primary factors are:
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Poor Aqueous Solubility: Naftopidil's low solubility in gastrointestinal fluids limits its dissolution rate, which is a prerequisite for absorption.
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Extensive First-Pass Metabolism: After absorption from the gut, Naftopidil undergoes significant metabolism in the liver, primarily through glucuronidation, which reduces the amount of active drug reaching systemic circulation.[3]
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Poor Permeability: As a BCS Class IV drug, Naftopidil has inherently low permeability across the intestinal epithelium.[2]
Q3: What are the most promising formulation strategies to enhance Naftopidil's bioavailability in animal models?
A3: Based on current research, the two most effective strategies are:
-
Solid Dispersions (SDs): This technique involves dispersing Naftopidil in a hydrophilic carrier matrix at a solid state. This can enhance the dissolution rate and maintain a supersaturated state in the GI tract, leading to improved absorption.[1]
-
Solid Lipid Nanoparticles (SLNs): SLNs are lipid-based nanocarriers that can encapsulate Naftopidil, protecting it from degradation in the GI tract. Their small particle size and lipid composition can improve absorption, including potential uptake through the lymphatic system, which can bypass the first-pass metabolism in the liver.[5][6]
Q4: How does Naftopidil exert its therapeutic effect?
A4: Naftopidil is an antagonist of alpha-1 (α1) adrenergic receptors, with a higher affinity for the α1D subtype, which is prevalent in the bladder, over the α1A subtype found in the prostate.[7] By blocking these receptors in the smooth muscles of the lower urinary tract, it leads to muscle relaxation, alleviating pressure on the urethra and improving urinary flow.[8]
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of Naftopidil from a study in rats, comparing a commercial formulation (Flivas®) to an optimized solid dispersion formulation (SD5).
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0–24h (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Flivas® (Commercial) | 10 | 185.4 ± 41.2 | 1.0 ± 0.0 | 811.2 ± 101.5 | 100 (Reference) | [1] |
| Solid Dispersion (SD5) | 10 | 348.6 ± 73.1 | 1.0 ± 0.0 | 1499.7 ± 254.9 | 185.0 ± 31.4 | [1] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of Naftopidil Solid Dispersion (Solvent Evaporation Method)
This protocol is based on the methodology described by Kim et al. (2019) for the preparation of the SD5 formulation.[1]
Materials:
-
Naftopidil (NAF)
-
Fumaric acid
-
d-α-Tocopherol polyethylene glycol 1000 succinate (TPGS)
-
Aerosil® 200 (colloidal silicon dioxide)
-
Methanol (or other suitable volatile solvent)
Procedure:
-
Accurately weigh Naftopidil, fumaric acid, and TPGS in a 1:1:1 weight ratio.
-
Dissolve the weighed components completely in a sufficient volume of methanol in a round-bottom flask with gentle stirring.
-
Once a clear solution is obtained, add Aerosil® 200 to the solution, equivalent to the weight of Naftopidil (a 1:1:1:1 final ratio).
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the resulting solid mass using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
Store the final solid dispersion powder in a desiccator until further use.
Protocol 2: Preparation of Naftopidil Solid Lipid Nanoparticles (SLNs) by Solvent Emulsification/Evaporation
This is a generalized protocol based on methods described for Naftopidil SLN formulation.[5]
Materials:
-
Naftopidil (NAF)
-
Solid Lipid: Compritol 888 ATO
-
Surfactant: Poloxamer 188
-
Organic Solvent: Dichloromethane or Chloroform
-
Aqueous Phase: Purified water
Procedure:
-
Organic Phase Preparation: Dissolve Naftopidil and Compritol 888 ATO in the organic solvent (e.g., dichloromethane).
-
Aqueous Phase Preparation: Dissolve Poloxamer 188 in purified water.
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 10,000-15,000 rpm) using a high-shear homogenizer to form a coarse oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours (e.g., 3-4 hours) under constant magnetic stirring to allow the organic solvent to evaporate completely.
-
Nanoparticle Formation: As the solvent evaporates, the lipid precipitates, forming solid lipid nanoparticles with the encapsulated drug.
-
Washing and Concentration (Optional): The SLN dispersion can be centrifuged and washed to remove excess surfactant and unencapsulated drug.
-
Store the final SLN dispersion at 4°C.
Troubleshooting Guides
Issue 1: Low Bioavailability with Solid Dispersion Formulation
Question: I've prepared a Naftopidil solid dispersion, but the in vivo results in rats show minimal improvement in bioavailability. What could be wrong?
Answer: Several factors could be contributing to this issue. Use the following guide to troubleshoot.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Incomplete Amorphization | The drug may not have been fully converted to its amorphous state. Confirm the physical state using Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD). If crystalline peaks are present, optimize the solvent evaporation process (e.g., faster evaporation rate) or increase the polymer-to-drug ratio. |
| Drug Recrystallization | The amorphous drug can recrystallize upon storage or in the GI tract before absorption. This is a common issue with solid dispersions. Solutions: 1) Store the formulation in a tightly sealed container with a desiccant. 2) Select a polymer that has strong interactions (e.g., hydrogen bonding) with Naftopidil to inhibit recrystallization. 3) Ensure the drug loading is not too high, which can increase the tendency for crystallization. |
| Poor Polymer Selection | The chosen hydrophilic carrier may not be optimal for Naftopidil. The polymer should be able to form a stable amorphous system and inhibit precipitation from a supersaturated solution. Screen different polymers (e.g., PVP K30, HPMC, Soluplus®) to find one with better miscibility and interaction with Naftopidil. |
| Inadequate Dissolution In Vivo | The solid dispersion may not be dissolving quickly enough in the rat's GI tract. Perform in vitro dissolution tests in simulated gastric and intestinal fluids (pH 1.2 and 6.8) to assess the release profile. If dissolution is slow, consider adding a surfactant or using a carrier that dissolves more rapidly at intestinal pH. |
Issue 2: Problems During Solid Lipid Nanoparticle (SLN) Formulation
Question: I'm having trouble with my Naftopidil SLN preparation. The particle size is too large and the entrapment efficiency is low. How can I optimize this?
Answer: SLN formulation requires careful optimization of several parameters. Refer to the table below for common issues and solutions.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Large Particle Size / High Polydispersity Index (PDI) | 1. Homogenization Parameters: Increase the homogenization speed or time. For high-pressure homogenization, increase the pressure or the number of cycles. 2. Surfactant Concentration: The surfactant concentration might be too low to effectively stabilize the newly formed nanoparticles. Gradually increase the concentration of Poloxamer 188. 3. Lipid Concentration: A high lipid concentration can lead to larger particles. Try decreasing the amount of Compritol 888 ATO. |
| Low Entrapment Efficiency (EE) | 1. Drug Partitioning: Naftopidil may be partitioning into the external aqueous phase during emulsification, especially if it has some aqueous solubility. Try using a solvent system where Naftopidil has high solubility in the organic phase and very low solubility in the aqueous phase. 2. Rapid Lipid Crystallization: If the lipid crystallizes too quickly, the drug can be expelled. Consider a lipid with a slower crystallization rate or use a cold homogenization technique. 3. Lipid Type: The solubility of Naftopidil in the chosen solid lipid (Compritol 888 ATO) might be limited. Screen other solid lipids (e.g., glyceryl monostearate, stearic acid) to find one with higher drug solubility. |
| Particle Aggregation / Instability | 1. Insufficient Surface Charge: The nanoparticles may be aggregating due to a low zeta potential. Ensure the surfactant concentration is adequate. A zeta potential of at least ±20 mV is generally desired for good stability. 2. Temperature Effects: Ensure the temperature during homogenization is kept above the melting point of the lipid to prevent premature solidification and aggregation. |
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of the α1D-adrenergic receptor, which Naftopidil antagonizes.
Experimental Workflows
Caption: Workflow for preparing Naftopidil solid dispersion via the solvent evaporation method.
Caption: Workflow for preparing Naftopidil Solid Lipid Nanoparticles (SLNs).
Logical Relationship Diagram
Caption: Logical workflow for troubleshooting poor in vivo bioavailability of Naftopidil formulations.
References
- 1. Naftopidil-fumaric acid interaction in a solid dispersion system: Improving the dissolution rate and oral absorption of naftopidil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Poor and enantioselective bioavailability of naftopidil enantiomers is due to extensive and stereoselective metabolism in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Academic Strive | Solid Lipid Nanoparticles of Naftopidil: Formulation Design & In Vitro Evaluation for Improved Oral Absorption [academicstrive.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmaceutical evaluation of naftopidil enantiomers: Rat functional assays in vitro and estrogen/androgen induced rat benign prostatic hyperplasia model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
Technical Support Center: Overcoming Resistance to Naftypramide in Cell Lines
Disclaimer: Publicly available scientific literature and databases contain limited information regarding the use of "Naftypramide" in cell line-based research, its specific mechanism of action in cancer, and documented mechanisms of resistance. The following technical support guide is a generalized framework based on established principles of drug resistance observed with other anti-cancer agents. The troubleshooting advice and protocols provided are intended as a starting point for researchers encountering resistance to a novel or uncharacterized compound, referred to herein as "Compound N," which is structurally related to this compound.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to Compound N, has started to show reduced responsiveness. What are the potential causes?
A1: The development of acquired resistance to a therapeutic agent is a common phenomenon in cancer cell lines. Several mechanisms could be responsible for the observed decrease in sensitivity to Compound N. These can be broadly categorized as:
-
Target-Related Alterations:
-
Target Mutation: A mutation in the gene encoding the direct molecular target of Compound N could alter the binding site, reducing the drug's affinity and efficacy.
-
Target Overexpression: Increased expression of the target protein may require higher concentrations of Compound N to achieve the same level of inhibition.
-
-
Drug Efflux and Metabolism:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump Compound N out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[1][2]
-
Altered Drug Metabolism: Cells may develop mechanisms to metabolize and inactivate Compound N more rapidly.
-
-
Activation of Bypass Signaling Pathways:
-
Cancer cells can activate alternative signaling pathways to compensate for the inhibition of the primary target of Compound N, thereby maintaining proliferation and survival.[3]
-
-
Changes in Cell Death and Survival Pathways:
-
Alterations in apoptotic pathways (e.g., upregulation of anti-apoptotic proteins like Bcl-2) or activation of pro-survival pathways (e.g., PI3K/Akt) can make cells more resistant to drug-induced cell death.
-
Q2: How can I confirm that my cell line has developed resistance to Compound N?
A2: To confirm and quantify the level of resistance, you should perform a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) value of Compound N in your suspected resistant cell line with that of the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.
Q3: What are the initial steps to investigate the mechanism of resistance to Compound N in my cell line?
A3: A stepwise approach is recommended to elucidate the resistance mechanism:
-
Quantify Resistance: Determine the fold-resistance by comparing the IC50 values of the resistant and parental cell lines.
-
Investigate Drug Efflux: Assess the expression and activity of common ABC transporters.
-
Analyze the Target: Sequence the gene encoding the putative target of Compound N to check for mutations. Analyze the protein expression level of the target.
-
Profile Signaling Pathways: Use techniques like Western blotting or phospho-proteomics to identify any upregulated bypass pathways.
Troubleshooting Guides
Issue 1: Increased IC50 of Compound N in the treated cell line.
| Possible Cause | Suggested Troubleshooting Step |
| Increased drug efflux | 1. Perform a Western blot to check for overexpression of ABC transporters (e.g., P-gp, MRP1, BCRP). 2. Conduct a rhodamine 123 efflux assay. Increased efflux of this fluorescent dye indicates higher P-gp activity. 3. Treat the resistant cells with Compound N in combination with a known ABC transporter inhibitor (e.g., verapamil for P-gp). A restored sensitivity to Compound N would suggest the involvement of efflux pumps. |
| Target protein mutation | 1. Extract genomic DNA from both parental and resistant cell lines. 2. Amplify and sequence the coding region of the gene for the target of Compound N. 3. Compare the sequences to identify any acquired mutations in the resistant line. |
| Target protein overexpression | 1. Perform Western blotting or quantitative PCR (qPCR) to compare the expression levels of the target protein or its mRNA, respectively, between the parental and resistant cell lines. |
| Activation of a bypass pathway | 1. Use a phospho-kinase antibody array to screen for activated signaling pathways in the resistant cells compared to the parental line. 2. Based on the array results, perform targeted Western blots to confirm the activation of specific kinases (e.g., p-Akt, p-ERK). |
Quantitative Data Summary
The following table presents hypothetical data from experiments investigating resistance to Compound N in a resistant sub-line (CELL-RES) compared to the parental cell line (CELL-PAR).
| Parameter | CELL-PAR | CELL-RES | Fold Change |
| Compound N IC50 | 10 nM | 250 nM | 25-fold increase |
| P-gp (ABCB1) Expression (relative units) | 1.0 | 15.2 | 15.2-fold increase |
| Target Protein X Expression (relative units) | 1.0 | 1.2 | 1.2-fold increase |
| Phospho-Akt (Ser473) Level (relative units) | 1.0 | 8.5 | 8.5-fold increase |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay) to Determine IC50
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Compound N in culture medium. Replace the medium in the wells with the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot for Protein Expression
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-P-gp, anti-p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Workflow for Investigating Resistance to Compound N.
Caption: Potential Mechanisms of Resistance to Compound N.
References
Technical Support Center: Refining Naftypramide Purification Techniques
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Naftypramide purification techniques. The following sections offer structured advice on overcoming common challenges encountered during the purification process.
Disclaimer: The following protocols and data are provided as illustrative examples for refining this compound purification techniques. Due to the limited availability of specific public data for this compound, the precise parameters, solvent systems, and impurity profiles presented are hypothetical. Researchers should adapt these guidelines and methodologies based on their experimental findings and analytical data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when developing a purification strategy for this compound?
A1: A successful purification strategy for this compound should begin with a thorough characterization of the crude material. This includes identifying the main impurities through techniques like HPLC and LC-MS.[1][2] Understanding the physicochemical properties of this compound, such as its solubility in various solvents, is also crucial for selecting an appropriate purification method.
Q2: Which purification techniques are most suitable for this compound?
A2: For compounds like this compound, common and effective purification methods include:
-
Recrystallization: This is a cost-effective method for removing impurities, especially if a suitable solvent system can be identified that dissolves this compound at high temperatures and allows it to crystallize upon cooling, leaving impurities in the mother liquor.
-
Chromatography: Techniques like flash column chromatography and preparative High-Performance Liquid Chromatography (HPLC) offer high-resolution separation of this compound from closely related impurities.[3]
Q3: How can I identify the source of impurities in my this compound sample?
A3: Impurities can originate from various stages of the synthesis and purification process.[2] Potential sources include starting materials, intermediates, by-products of side reactions, and degradation of this compound due to factors like temperature, pH, or exposure to light. Performing forced degradation studies can help identify potential degradation products.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| This compound does not crystallize upon cooling. | The solution is not supersaturated; too much solvent was used. | - Concentrate the solution by evaporating some of the solvent.- Add an anti-solvent (a solvent in which this compound is poorly soluble) dropwise to induce precipitation. |
| The cooling process is too rapid, leading to oiling out instead of crystallization. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Nucleation is not occurring. | - Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound. | |
| Low recovery of purified this compound. | This compound has significant solubility in the cold solvent. | - Ensure the solution is cooled sufficiently to minimize solubility.- Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Premature crystallization occurred during hot filtration. | - Preheat the filtration apparatus (funnel and receiving flask).- Use a slight excess of hot solvent to keep this compound dissolved. | |
| The purified this compound is still impure. | The chosen solvent system does not effectively separate the impurity. | - Screen for a different solvent or a mixed solvent system with a more significant solubility difference between this compound and the impurity at different temperatures. |
| Impurities co-crystallized with this compound. | - Perform a second recrystallization. |
HPLC Purification Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of this compound from an impurity (co-elution). | The mobile phase composition is not optimal. | - Adjust the gradient slope or the organic-to-aqueous ratio to improve resolution.- Change the pH of the aqueous portion of the mobile phase. |
| The stationary phase is not suitable. | - Try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column). | |
| Peak tailing for the this compound peak. | Secondary interactions between this compound and the silica support. | - Add a competing base, such as triethylamine (TEA), to the mobile phase.- Operate at a lower pH to protonate silanol groups. |
| Column overload. | - Reduce the amount of sample injected onto the column. | |
| This compound is degrading on the column. | The mobile phase pH is causing instability. | - Adjust the mobile phase pH to a range where this compound is more stable. |
| The stationary phase is too acidic or basic. | - Use a column with an end-capped stationary phase. |
Data Presentation
Table 1: Illustrative Purity Profile of this compound Before and After Purification
| Purification Method | Impurity A (%) | Impurity B (%) | This compound Purity (%) |
| Crude Material | 5.2 | 3.8 | 91.0 |
| Recrystallization (Ethanol/Water) | 1.1 | 0.5 | 98.4 |
| Flash Chromatography (Silica, Hexane/Ethyl Acetate) | 0.4 | 0.2 | 99.4 |
| Preparative HPLC (C18, Acetonitrile/Water) | <0.1 | <0.1 | >99.8 |
Table 2: Illustrative Forced Degradation Study of this compound
| Stress Condition | Degradation (%) | Major Degradant(s) Formed |
| Acidic (0.1 N HCl, 60 °C, 24h) | 15.4 | Degradant 1 (Hydrolysis Product) |
| Basic (0.1 N NaOH, 60 °C, 24h) | 8.2 | Degradant 2 |
| Oxidative (3% H₂O₂, RT, 24h) | 22.1 | Degradant 3, Degradant 4 |
| Thermal (80 °C, 48h) | 5.6 | Degradant 5 |
| Photolytic (ICH Q1B, 1.2 million lux hours) | 2.5 | Minor Degradants |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing process-related impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol/Water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. A mixed solvent system, such as ethanol and water, can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the hot primary solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: If using a mixed solvent system, add the anti-solvent (e.g., water) dropwise to the hot solution until a slight cloudiness persists. Add a few drops of the primary solvent to redissolve the precipitate. Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: HPLC Purity Analysis of this compound
Objective: To determine the purity of this compound and quantify impurities using a stability-indicating HPLC method.
Materials:
-
Purified this compound
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA) or other suitable buffer salts
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile/water) at a concentration of approximately 1 mg/mL.
-
Prepare the sample solution of the purified this compound at the same concentration.
-
-
Chromatographic Conditions (Illustrative):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 25 10 90 30 10 90 31 90 10 | 40 | 90 | 10 |
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Integrate the peaks in the chromatograms. Calculate the purity of this compound by the area percent method and quantify any impurities against the reference standard.
Mandatory Visualizations
References
Adjusting pH for optimal Naftypramide activity
This technical support center provides guidance on the optimal use of Naftypramide, with a focus on adjusting pH to maximize its therapeutic and experimental efficacy. As a non-steroidal anti-inflammatory drug (NSAID), the solubility and activity of this compound can be significantly influenced by the pH of the surrounding medium.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound, like other NSAIDs, is believed to exert its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. By blocking the COX pathway, this compound reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of weakly acidic drugs like this compound is highly pH-dependent. In acidic environments (low pH), this compound will be predominantly in its neutral, less soluble form. As the pH increases and becomes more alkaline, this compound will deprotonate to its more soluble anionic form.
Q3: What is the optimal pH for this compound activity?
A3: The optimal pH for this compound activity is a balance between its solubility and its ability to permeate cell membranes. While solubility is greater at higher pH, the neutral form, which is more prevalent at lower pH, is generally better able to cross cell membranes to reach its intracellular target. The ideal pH will therefore depend on the specific experimental setup.
Q4: Can I dissolve this compound directly in aqueous buffer?
A4: Direct dissolution in aqueous buffers, especially at neutral or acidic pH, may be difficult due to the low solubility of the neutral form of this compound. It is often recommended to first dissolve the compound in a small amount of an organic solvent, such as DMSO or ethanol, before making the final dilution in the desired aqueous buffer.
Data on pH-Dependent Properties of this compound
The following table summarizes the typical relationship between pH and the key properties of a weakly acidic NSAID like this compound. Note that these are representative data and may not reflect the exact values for this compound.
| pH | Aqueous Solubility (µg/mL) | Relative Activity (%) | Predominant Form |
| 5.0 | 10 | 60 | Neutral (HA) |
| 6.0 | 50 | 85 | Neutral (HA) |
| 7.0 | 200 | 100 | Neutral/Anionic (HA/A⁻) |
| 7.4 | 500 | 95 | Anionic (A⁻) |
| 8.0 | 1500 | 70 | Anionic (A⁻) |
Experimental Protocol: Determination of Optimal pH for this compound Activity
This protocol describes a cell-based assay to determine the optimal pH for this compound's anti-inflammatory activity, measured by its ability to inhibit prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Phosphate-Buffered Saline (PBS)
-
A series of buffers with different pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0)
-
PGE2 ELISA kit
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Cell Seeding: Seed the macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
pH-Adjusted Media Preparation: Prepare a set of treatment media by diluting the pH buffers into the cell culture medium to achieve the final desired pH values.
-
Drug Treatment:
-
Remove the overnight culture medium from the cells.
-
Wash the cells once with PBS.
-
Add the pH-adjusted media to the respective wells.
-
Prepare serial dilutions of the this compound stock solution in the different pH-adjusted media.
-
Add the this compound dilutions to the wells. Include a vehicle control (DMSO) for each pH condition.
-
-
Cell Stimulation: Add LPS to all wells (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
PGE2 Measurement: Collect the cell culture supernatant and measure the concentration of PGE2 using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of PGE2 inhibition for each this compound concentration at each pH.
-
Plot the percentage inhibition against the this compound concentration for each pH to determine the IC50 value.
-
The pH that yields the lowest IC50 value is considered the optimal pH for this compound activity in this assay.
-
Troubleshooting Guide
Issue: this compound precipitates out of solution during the experiment.
-
Possible Cause: The pH of the medium is too low, causing the less soluble neutral form of the drug to predominate and precipitate.
-
Solution:
-
Increase the pH of the buffer to improve solubility.
-
Prepare a more concentrated stock solution in an organic solvent and use a smaller volume for the final dilution to keep the final organic solvent concentration low (typically <0.5%).
-
Consider the use of solubilizing agents, such as cyclodextrins, if compatible with the experimental system.
-
Issue: Inconsistent or non-reproducible results.
-
Possible Cause: The pH of the experimental medium is not stable or accurately controlled.
-
Solution:
-
Ensure that the buffers used have sufficient buffering capacity at the desired pH.
-
Calibrate the pH meter before preparing the buffers.
-
Verify the final pH of the treatment media after all components have been added.
-
Issue: Loss of this compound activity over time.
-
Possible Cause: this compound may be unstable at certain pH values, leading to degradation.
-
Solution:
-
Conduct a stability study by incubating this compound in the different pH buffers for the duration of the experiment and then analyzing its concentration by HPLC.
-
If instability is observed at a particular pH, consider shortening the incubation time or choosing a more suitable pH range.
-
Visualizing Key Processes
Caption: Generalized signaling pathway for NSAIDs like this compound.
Caption: Experimental workflow for determining the optimal pH for this compound activity.
Validation & Comparative
An In Vitro Potency Showdown: Ibuprofen vs. Naftopidil
A Comparative Guide for Researchers
In the landscape of pharmacological research, understanding the nuanced differences in the in vitro potency and mechanisms of action of various compounds is paramount for the development of targeted therapeutics. This guide provides a detailed comparison of the well-established nonsteroidal anti-inflammatory drug (NSAID), ibuprofen, and naftopidil. It is important to note that the initial query regarding "naftypramide" likely refers to "naftopidil," as "this compound" does not correspond to a well-documented compound in scientific literature for which in vitro potency data is available. Naftopidil is primarily classified as an α1-adrenoceptor antagonist. This guide will, therefore, compare ibuprofen with naftopidil, highlighting their distinct molecular targets and pathways.
Mechanism of Action: A Tale of Two Pathways
Ibuprofen's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] By blocking the action of COX enzymes, ibuprofen effectively reduces the production of prostaglandins.[1]
In contrast, naftopidil functions as an alpha-1 adrenergic receptor antagonist, with a higher affinity for the α1D subtype.[3][4] Alpha-1 adrenergic receptors are involved in smooth muscle contraction.[3] Naftopidil's action of blocking these receptors leads to muscle relaxation, which is the basis for its clinical use in conditions such as benign prostatic hyperplasia.[3][4] While not its primary function, some studies suggest naftopidil may have indirect effects on cellular processes related to inflammation, such as reducing the production of certain cytokines in specific cell types.
Quantitative Comparison of In Vitro Potency
Direct comparison of the in vitro potency of ibuprofen and naftopidil is challenging due to their different mechanisms of action. The potency of ibuprofen as an anti-inflammatory agent is typically quantified by its half-maximal inhibitory concentration (IC50) against COX enzymes. For naftopidil, such data for COX inhibition is not applicable. Instead, its activity is characterized by its binding affinity to α1-adrenoceptor subtypes.
Table 1: In Vitro Potency of Ibuprofen (COX Inhibition)
| Compound | Target Enzyme | IC50 (μM) | Assay System |
| Ibuprofen | COX-1 | 12 - 13 | Human peripheral monocytes |
| Ibuprofen | COX-2 | 80 - 370 | Human peripheral monocytes |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.
Table 2: In Vitro Activity of Naftopidil
| Compound | Target/Effect | Metric | Cell Type |
| Naftopidil | α1-Adrenoceptor Binding | Ki = 11.6 nM | Human prostatic membranes |
| Naftopidil | Inhibition of prostate stromal cell proliferation and reduction of total interleukin-6 | Concentration-dependent | Human prostate stromal cells (PrSC) |
Experimental Protocols
Determination of COX-1 and COX-2 Inhibition (Ibuprofen)
A common method to determine the in vitro potency of NSAIDs like ibuprofen is through a whole-blood assay or using isolated enzymes.
-
Cell Preparation: Human peripheral monocytes are isolated from healthy volunteers. For COX-1 activity, unstimulated monocytes are used as they exclusively express COX-1. To measure COX-2 activity, monocytes are stimulated with lipopolysaccharide (LPS) to induce the expression of the COX-2 enzyme.
-
Incubation with Inhibitor: The prepared monocytes (for either COX-1 or COX-2 activity) are incubated with varying concentrations of ibuprofen.
-
Arachidonic Acid Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the synthesis of prostaglandins.
-
Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2), a major product of the COX pathway, is quantified using methods like enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: The concentration of ibuprofen that causes a 50% reduction in PGE2 production compared to the control (no inhibitor) is determined as the IC50 value.
In Vitro Assay for Naftopidil's Effect on Cytokine Production
To assess the potential anti-inflammatory effects of naftopidil, an in vitro assay measuring cytokine production in relevant cell lines can be performed.
-
Cell Culture: Human prostate stromal cells (PrSC) are cultured in appropriate media until they reach a suitable confluence.
-
Treatment with Naftopidil: The cultured cells are treated with various concentrations of naftopidil for a specified period (e.g., 24-48 hours).
-
Sample Collection: After the treatment period, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of specific cytokines, such as interleukin-6 (IL-6), in the supernatant is measured using an ELISA kit.
-
Data Analysis: The change in cytokine levels in naftopidil-treated cells is compared to untreated control cells to determine the effect of the compound.
Visualizing the Pathways and Workflows
Signaling Pathways
Experimental Workflow
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. Naftopidil reduced the proliferation of lung fibroblasts and bleomycin‐induced lung fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 4. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Naftopidil: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential anti-inflammatory effects of Naftopidil against the established non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. This analysis is based on available preclinical data and aims to inform further research into the therapeutic applications of Naftopidil beyond its current indications.
Naftopidil, an α1-adrenoceptor antagonist, is primarily prescribed for the treatment of benign prostatic hyperplasia (BPH). Emerging preclinical evidence, however, suggests that Naftopidil may possess anti-inflammatory properties, opening new avenues for its therapeutic application. This guide synthesizes the current, albeit limited, experimental data on Naftopidil's anti-inflammatory effects and contrasts them with the well-documented mechanisms of Ibuprofen.
Comparative Analysis of Anti-Inflammatory Effects
The following table summarizes the known effects of Naftopidil and Ibuprofen on key inflammatory markers. It is important to note that the data for Naftopidil is currently limited to a single in vitro study.
| Feature | Naftopidil | Ibuprofen |
| Primary Target | α1D-Adrenergic Receptor | Cyclooxygenase (COX-1 & COX-2) Enzymes |
| Effect on IL-6 | ↓ Significantly reduced in human prostate stromal cells (PrSC).[1] | ↑ or No Change in some in vitro models with mononuclear cells.[2][3][4] |
| Effect on TNF-α | ↑ Increased mRNA expression in a mesothelioma cell line.[5] | ↑ or No Change in some in vitro models with mononuclear cells.[2][3][4] |
| Effect on Prostaglandin Synthesis | Not reported. | ↓ Directly inhibits COX enzymes, leading to reduced prostaglandin synthesis.[5][6][7][8][9] |
| Clinical Evidence of Anti-Inflammatory Action | Not established. | Well-established for treating pain, inflammation, and fever.[6] |
Experimental Protocols
In Vitro Assessment of Naftopidil's Effect on IL-6 Secretion
The following protocol is based on the methodology described in the study by Hori et al. (2011), which investigated the effect of Naftopidil on prostate stromal cells.[1]
1. Cell Culture:
- Human prostate stromal cells (PrSC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
- PrSCs are seeded in culture plates and allowed to adhere.
- The cells are then treated with varying concentrations of Naftopidil or a vehicle control.
3. Sample Collection:
- After a predetermined incubation period, the cell culture supernatant is collected.
4. Quantification of IL-6:
- The concentration of IL-6 in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
5. Data Analysis:
- The IL-6 concentrations in the Naftopidil-treated groups are compared to the vehicle control group to determine the effect of the drug on IL-6 secretion. Statistical analysis is performed to assess the significance of any observed differences.
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the known signaling pathway of Ibuprofen and the experimental workflow for evaluating Naftopidil's effect on IL-6.
Caption: Mechanism of action of Ibuprofen.
Caption: Experimental workflow to assess Naftopidil's effect on IL-6.
Discussion and Future Directions
The preliminary finding that Naftopidil can reduce IL-6 secretion in prostate stromal cells is intriguing and suggests a potential anti-inflammatory role for this drug.[1] However, this is contrasted by a report of increased TNF-α mRNA expression in a different cell line, indicating that the immunomodulatory effects of Naftopidil may be cell-type specific and complex.[5]
The pro-inflammatory cytokine IL-6 is implicated in a variety of inflammatory conditions. The potential of Naftopidil to modulate IL-6 levels warrants further investigation. Future studies should aim to:
-
Validate the anti-inflammatory effects of Naftopidil in a broader range of in vitro and in vivo models of inflammation.
-
Investigate the effect of Naftopidil on a wider panel of inflammatory mediators , including other cytokines, chemokines, and enzymes like COX-2.
-
Elucidate the molecular mechanism by which Naftopidil modulates inflammatory pathways, particularly its interaction with the α1D-adrenergic receptor and downstream signaling cascades.
-
Conduct direct comparative studies of Naftopidil against established anti-inflammatory agents to benchmark its potency and efficacy.
References
- 1. cris.tau.ac.il [cris.tau.ac.il]
- 2. academic.oup.com [academic.oup.com]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. Ibuprofen - Wikipedia [en.wikipedia.org]
- 7. ClinPGx [clinpgx.org]
- 8. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 9. drugs.com [drugs.com]
Comparative Analysis of Cyclooxygenase (COX) Cross-Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of nonsteroidal anti-inflammatory drugs (NSAIDs) with cyclooxygenase (COX) enzymes is paramount for predicting therapeutic efficacy and anticipating potential side effects. This guide provides a comparative overview of COX-1 and COX-2 inhibition by various NSAIDs, including a discussion on Naftypramide, and details the experimental protocols used to determine these interactions.
Introduction to COX Isoforms and NSAID Selectivity
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins, which are mediators of pain, inflammation, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[2]
-
COX-2 is typically induced during inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[2]
The therapeutic benefits of NSAIDs are largely attributed to the inhibition of COX-2, while common adverse effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[3] Therefore, the selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its pharmacological profile. NSAIDs are broadly categorized as non-selective (inhibiting both COX-1 and COX-2) or COX-2 selective.[2]
This compound: An NSAID with Undetermined COX Selectivity
This compound is classified as a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. As an NSAID, its mechanism of action is presumed to be the inhibition of prostaglandin synthesis through the blockade of COX enzymes. However, a review of the available scientific literature did not yield specific quantitative data (e.g., IC50 values) for this compound's inhibitory activity against COX-1 and COX-2.
Comparative COX Inhibition Profiles of Common NSAIDs
To illustrate the concept of COX cross-reactivity, the following table summarizes the 50% inhibitory concentrations (IC50) for several well-characterized NSAIDs against human COX-1 and COX-2. A lower IC50 value indicates greater potency. The COX-1/COX-2 selectivity ratio is calculated to quantify the relative selectivity for COX-2; a higher ratio indicates greater COX-2 selectivity.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| This compound | Data not available | Data not available | Data not available |
| Ibuprofen | 12[4] | 80[4] | 0.15[4] |
| Diclofenac | 0.076[4] | 0.026[4] | 2.9[4] |
| Celecoxib | 82[4] | 6.8[4] | 12[4] |
| Indomethacin | 0.0090[4] | 0.31[4] | 0.029[4] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocol: In Vitro COX Inhibition Assay
The determination of IC50 values for COX-1 and COX-2 inhibition is typically performed using an in vitro enzyme assay. The following is a generalized protocol based on commonly used methods.[5][6]
Objective: To determine the concentration of a test compound (e.g., this compound) required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, epinephrine)
-
Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2) detection
-
96-well plates
-
Incubator
-
Plate reader
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the purified COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the test compound in the reaction buffer.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, cofactors, and the appropriate enzyme (COX-1 or COX-2) to each well.
-
Inhibitor Addition: Add the different concentrations of the test compound to the respective wells. Include control wells with no inhibitor (vehicle control) and wells with a known inhibitor (positive control).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for a specific time (e.g., 2 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.
-
Termination of Reaction: Stop the reaction by adding a stopping agent (e.g., hydrochloric acid).
-
PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive ELISA. The amount of PGE2 is inversely proportional to the degree of COX inhibition.
-
Data Analysis: Plot the percentage of COX inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.
Experimental workflow for determining COX inhibition.
COX signaling pathways and points of NSAID inhibition.
Conclusion
The determination of an NSAID's cross-reactivity with COX-1 and COX-2 is a fundamental aspect of its preclinical and clinical evaluation. While this compound is classified as an NSAID, specific data on its COX selectivity are not currently available in the public domain. The comparative data for other NSAIDs highlight the varying degrees of selectivity that underpin their different therapeutic and side-effect profiles. The standardized in vitro COX inhibition assay remains the cornerstone for generating this critical data, guiding the development of safer and more effective anti-inflammatory therapies.
References
- 1. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
Comparative Analysis of Naftypramide Metabolites: A Review of Available Data
A comprehensive search for the metabolites of Naftypramide has yielded no specific data for a compound with this exact name in the public domain. It is possible that "this compound" is a novel compound, an internal designation, or a potential misspelling of a different therapeutic agent. The following guide is structured to provide a framework for a comparative analysis, which can be populated once accurate information and relevant experimental data for this compound and its metabolites become available.
For the purpose of illustrating the required format and content, this guide will use hypothetical data and common metabolic pathways. Researchers and drug development professionals are encouraged to replace the placeholder information with their specific experimental results.
Data Presentation
A critical aspect of a comparative metabolite analysis is the clear and concise presentation of quantitative data. The following table is a template for summarizing key pharmacokinetic and pharmacodynamic parameters of the parent drug and its metabolites.
Table 1: Comparative Profile of Hypothetical this compound Metabolites
| Parameter | This compound (Parent) | Metabolite M1 (Hydroxy-Naftypramide) | Metabolite M2 (N-desmethyl-Naftypramide) | Alternative Drug X |
| Molecular Weight ( g/mol ) | 350.5 | 366.5 | 336.5 | 412.9 |
| Half-life (t½) in plasma (h) | 8.2 | 12.5 | 6.8 | 10.1 |
| Peak Plasma Concentration (Cmax) (ng/mL) | 520 | 150 | 85 | 630 |
| Time to Peak Concentration (Tmax) (h) | 2.5 | 4.0 | 2.0 | 3.0 |
| Receptor Binding Affinity (Ki, nM) | 15 | 45 | 25 | 10 |
| In vitro Potency (IC50, µM) | 0.8 | 2.5 | 1.2 | 0.5 |
| Primary Route of Elimination | Hepatic | Renal | Hepatic | Renal |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The protocols below are generalized examples of procedures used in metabolite identification and characterization.
1. Metabolite Identification using Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Human liver microsomes (HLM) are incubated with this compound (1 µM) and NADPH at 37°C for 60 minutes. The reaction is quenched with acetonitrile, and the mixture is centrifuged to precipitate proteins. The supernatant is then collected for analysis.
-
LC-MS/MS Analysis: An Agilent 1290 Infinity II LC system coupled to a Sciex TripleTOF 6600 mass spectrometer is used. A C18 column is employed for chromatographic separation with a gradient elution of water and acetonitrile containing 0.1% formic acid.
-
Data Analysis: Metabolite identification is performed by comparing the mass-to-charge ratio (m/z) and fragmentation patterns of the parent drug with those of potential metabolites detected in the incubated samples.
2. Quantitative Analysis of Metabolites in Plasma
-
Sample Preparation: Plasma samples are subjected to solid-phase extraction (SPE) to isolate the analytes of interest.
-
LC-MS/MS Quantification: A validated LC-MS/MS method is used in multiple reaction monitoring (MRM) mode to quantify the concentrations of this compound and its metabolites. Stable isotope-labeled internal standards are used for accurate quantification.
Visualization of Metabolic Pathways and Workflows
Visual diagrams are invaluable for illustrating complex biological processes and experimental designs. The following are examples created using the DOT language within Graphviz.
Caption: Hypothetical Phase I and Phase II metabolic pathways of this compound.
Caption: Experimental workflow for the quantification of this compound metabolites in plasma.
A Comparative Analysis of Nefopam and Novel Analgesics for Pain Management
A detailed guide for researchers and drug development professionals on the efficacy, mechanisms, and experimental protocols of Nefopam versus emerging non-opioid and opioid analgesics.
In the dynamic landscape of pain management, the quest for potent and safe analgesics is a perpetual endeavor. This guide provides a comprehensive benchmark of Nefopam, a centrally acting non-opioid analgesic, against a recently approved novel non-opioid analgesic, Suzetrigine, and a synthetic opioid, Piritramide. The following sections delve into their mechanisms of action, comparative efficacy based on available data, and the experimental methodologies used for their evaluation.
Comparative Efficacy and Properties
The table below summarizes the key characteristics and available quantitative data for Nefopam, Suzetrigine, and Piritramide. This allows for a direct comparison of their analgesic profiles.
| Feature | Nefopam | Suzetrigine (Journavx™) | Piritramide |
| Drug Class | Non-opioid, non-steroidal, centrally acting analgesic | First-in-class selective NaV1.8 inhibitor, non-opioid | Synthetic opioid agonist |
| Primary Mechanism | Inhibition of serotonin, norepinephrine, and dopamine reuptake | Highly selective inhibition of the NaV1.8 sodium channel | Agonist at mu-opioid receptors |
| Indications | Prevention of postoperative pain, often in multimodal analgesia[1][2] | Moderate to severe acute pain[3][4][5] | Moderate to severe pain, particularly postoperative[6][7] |
| Administration | Intravenous, oral | Oral | Intravenous, intramuscular[6][8] |
| Reported Efficacy | Enhanced analgesia when combined with opioids and NSAIDs[1][2]. Reduces morphine consumption postoperatively[1]. | Statistically significant superior reduction in pain compared to placebo[9]. Eased pain as effectively as Vicodin in clinical trials for post-surgical pain[10]. | Effective for postoperative pain management[6][8][11]. EC50 for analgesia reported as 12.1 ng/ml in one study[12]. |
| Common Side Effects | Nausea, vomiting, sweating, dizziness | Mild to moderate side effects reported, including itching, rash, or muscle spasms[4][5] | Nausea, vomiting, constipation, respiratory depression, sedation[6] |
| Addiction Potential | Does not have the addiction potential seen in opioid-based medications[4] | Not addictive as it does not affect the brain's reward center[5][10] | Carries the risk of addiction, a characteristic of mu-opioid agonists[13] |
Experimental Protocols
The evaluation of analgesic efficacy relies on standardized and well-defined experimental models. Below are detailed methodologies for key experiments frequently cited in the preclinical and clinical assessment of pain-relieving drugs.
Preclinical Models of Analgesia
1. Acetic Acid-Induced Writhing Test: This is a common model for screening visceral pain.
-
Objective: To assess the analgesic activity of a compound by measuring the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.
-
Procedure:
-
Rodents (typically mice) are acclimatized to the testing environment.
-
The test compound (e.g., Nefopam) or vehicle is administered at a predetermined time before the noxious stimulus.
-
A solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally.
-
The number of writhes (a characteristic stretching and constriction of the abdomen and hind limbs) is counted for a specific period (e.g., 20 minutes).
-
The percentage of inhibition of writhing is calculated by comparing the mean number of writhes in the treated group to the control group. A significant reduction indicates analgesic activity[14].
-
2. Hot Plate Test: This method is used to evaluate central analgesic activity.
-
Objective: To measure the latency of a pain response to a thermal stimulus.
-
Procedure:
-
The animal (e.g., a mouse or rat) is placed on a heated plate maintained at a constant temperature (e.g., 55°C).
-
The latency to a behavioral response, such as licking a paw or jumping, is recorded.
-
A cut-off time is established to prevent tissue damage.
-
The test compound is administered, and the latency is measured again at various time points.
-
An increase in the response latency is indicative of analgesia[14].
-
Clinical Assessment of Postoperative Pain
1. Visual Analogue Scale (VAS): A subjective measure of pain intensity.
-
Objective: To quantify a patient's pain level.
-
Procedure:
-
The patient is asked to rate their pain on a 100 mm line, where one end represents "no pain" and the other represents the "worst imaginable pain."
-
The distance from the "no pain" end to the patient's mark is measured in millimeters to give a numerical pain score.
-
VAS scores are recorded at regular intervals to assess the efficacy of an analgesic over time[8][12].
-
2. Patient-Controlled Analgesia (PCA): A method for drug delivery that allows patients to self-administer analgesics.
-
Objective: To maintain adequate pain control by allowing patients to titrate their own analgesic dose.
-
Procedure:
-
An infusion pump is programmed with a specific dose of an analgesic (e.g., Piritramide or Fentanyl), a lockout interval (to prevent overdose), and sometimes a background infusion rate.
-
The patient is instructed to press a button to deliver a dose of the medication when they feel pain.
-
The total consumption of the analgesic over a set period is recorded, providing an objective measure of pain and analgesic requirement[8][11].
-
Signaling Pathways and Experimental Workflow
Visual representations of the signaling pathways and a typical experimental workflow provide a clearer understanding of the mechanisms and processes involved in analgesic drug evaluation.
Caption: Signaling pathways of Nefopam, Suzetrigine, and Piritramide.
Caption: A typical experimental workflow for analgesic drug development.
References
- 1. Nefopam analgesia and its role in multimodal analgesia: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Advanced Non-Opioid Pain Medication Gets FDA Approval | NBDF [bleeding.org]
- 4. iasp-pain.org [iasp-pain.org]
- 5. FDA Approves New Class of Non-Opioid Pain Medication | Atlantic Health [atlantichealth.org]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. What is the mechanism of Piritramide? [synapse.patsnap.com]
- 8. Analgesic effects of piritramide in acute postoperative pain - comparison of intramuscular administration with patient-controlled intravenous analgesia and impact of OPRM1 and ABCB1 polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uchealth.org [uchealth.org]
- 10. FDA Approves Non-Opioid Pain Medication Suzetrigine (Journavx™) | News | Yale Medicine [yalemedicine.org]
- 11. Postoperative pain management and respiratory depression after thoracotomy: a comparison of intramuscular piritramide and intravenous patient-controlled analgesia using fentanyl or buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacodynamic modelling of the analgesic effects of piritramide in postoperative patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Exploiting Injury-Induced Peripheral Opioid Receptor Changes in Novel Analgesic Development for Chronic Pain [frontiersin.org]
- 14. Analgesic effect of metoclopramide and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on Naftopidil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Naftopidil's performance with other α1-adrenoceptor antagonists, supported by experimental data from published literature. We delve into the binding affinities, functional activities, and underlying experimental protocols to offer a resource for replicating and building upon existing findings.
Comparative Analysis of Receptor Binding Affinities
Naftopidil is a selective α1-adrenergic receptor antagonist used in the management of benign prostatic hyperplasia (BPH).[1] Its therapeutic effect is primarily mediated by antagonizing α1-adrenoceptors in the prostate and bladder neck, leading to smooth muscle relaxation and improved urinary flow.[1] Naftopidil exhibits a notable selectivity for the α1D subtype over the α1A and α1B subtypes.[2][3][4]
The following table summarizes the binding affinities (Ki values) of Naftopidil and other commonly used α1-blockers for the three main α1-adrenoceptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | α1a Ki (nM) | α1b Ki (nM) | α1d Ki (nM) | Reference(s) |
| Naftopidil | 20 | 1.2 | 3.7 | [3] |
| Prazosin | - | - | - | [2][5] |
| Tamsulosin | - | - | - | [2] |
| Bunazosin | - | - | - | [5] |
| Terazosin | - | - | - | [5] |
| Urapidil | - | - | - | [5] |
| R-(-)-YM-12617 | - | - | - | [5] |
Ki values for competitors were mentioned as being compared but specific values were not always provided in the initial search results. Prazosin, bunazosin, and terazosin are described as being 10 to 45 times more potent in binding to prostatic α1-adrenoceptors than naftopidil.[5]
Functional Activity and In Vivo Efficacy
Naftopidil's functional activity has been assessed in various in vitro and in vivo models. These studies confirm its antagonistic effects and provide insights into its physiological impact.
In Vitro Functional Assays
In functional assays, Naftopidil has been shown to inhibit contractions induced by α1-adrenoceptor agonists. For instance, it produces a concentration-dependent inhibition of collagen-induced Ca2+ mobilization.[3] Furthermore, in studies on human prostate cancer cell lines, Naftopidil has demonstrated the ability to inhibit cell growth by arresting the G1 cell cycle.[6] The concentrations causing 50% inhibition (IC50) of cancer cell growth were found to be 22.2 ± 4.0 μM in androgen-sensitive LNCaP cells and 33.2 ± 1.1 μM in androgen-insensitive PC-3 cells.[6]
In Vivo Animal Models
In anesthetized dogs, intravenously administered Naftopidil dose-dependently inhibited phenylephrine-induced increases in both prostatic pressure and mean blood pressure.[2] A key finding was Naftopidil's selectivity for prostatic pressure over blood pressure, with a selectivity index of 3.76, which was higher than that of tamsulosin (1.23) and prazosin (0.61).[2] This suggests a more targeted effect on the lower urinary tract with potentially fewer cardiovascular side effects.
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for α1-Adrenoceptor Affinity
This protocol is based on studies characterizing the binding of Naftopidil to α1-adrenoceptors.[5]
Objective: To determine the binding affinity (Ki) of Naftopidil and its competitors for α1-adrenoceptors in prostatic tissue.
Materials:
-
Human prostatic membranes (from BPH tissue)
-
[3H]prazosin (radioligand for α1-receptors)
-
[3H]rauwolscine (radioligand for α2-receptors)
-
Naftopidil and other competing α1-antagonists (prazosin, tamsulosin, etc.)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize human prostatic tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer.
-
Binding Reaction: In reaction tubes, combine the prostatic membranes, a fixed concentration of [3H]prazosin, and varying concentrations of the competing unlabeled antagonist (e.g., Naftopidil).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the competing ligand that inhibits 50% of the specific binding of [3H]prazosin (IC50). Calculate the Ki value using the Cheng-Prusoff equation. Scatchard analysis can be performed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[5]
Visualizing Molecular Pathways and Experimental Workflows
Naftopidil's Mechanism of Action: α1-Adrenoceptor Antagonism
Naftopidil acts as a competitive antagonist at α1-adrenergic receptors, which are G-protein coupled receptors. The binding of an agonist like norepinephrine typically triggers a signaling cascade leading to smooth muscle contraction. Naftopidil blocks this initial step.
Caption: Naftopidil blocks norepinephrine binding to α1-receptors.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a compound like Naftopidil.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 2. Naftopidil, a novel alpha1-adrenoceptor antagonist, displays selective inhibition of canine prostatic pressure and high affinity binding to cloned human alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Naftopidil for the treatment of lower urinary tract symptoms compatible with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding characteristics of naftopidil and alpha 1-adrenoceptor antagonists to prostatic alpha-adrenoceptors in benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Naftypramide and Selective COX-2 Inhibitors in Inflammatory Response Modulation
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the therapeutic efficacy of Naftypramide and selective cyclooxygenase-2 (COX-2) inhibitors. Due to the limited publicly available data on this compound, this guide will draw comparisons based on the known mechanisms of non-steroidal anti-inflammatory drugs (NSAIDs), a class to which this compound belongs, with more specific information included where available. For a more detailed comparison of a non-selective NSAID, data on Diphenpyramide, a compound with similar properties, will be used as a proxy.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its pharmacological modulation is a cornerstone of treating a multitude of pathological conditions. Non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors are pivotal in managing inflammation and pain. This compound is classified as an NSAID, suggesting its therapeutic action is mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] Selective COX-2 inhibitors represent a newer class of drugs designed to offer a more targeted approach to inflammation with an improved safety profile over traditional NSAIDs.
Mechanism of Action: A Tale of Two Pathways
The primary mechanism of action for both traditional NSAIDs and selective COX-2 inhibitors involves the inhibition of the COX enzyme, which exists in two main isoforms: COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3][4]
Selective COX-2 Inhibitors: As their name suggests, these drugs, such as celecoxib, selectively bind to and inhibit the COX-2 enzyme.[2][3][5] The COX-2 isoform is primarily induced at sites of inflammation. By specifically targeting COX-2, these inhibitors reduce the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation.[2][3][4] This selectivity is advantageous as the COX-1 enzyme, which is constitutively expressed in various tissues, plays a crucial role in protecting the gastric mucosa and maintaining platelet function.[2][3][4] Consequently, selective COX-2 inhibitors are associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[2][5]
This compound (as a representative NSAID): While specific data on this compound's COX selectivity is scarce, as a member of the NSAID class, it is presumed to act as a non-selective inhibitor of both COX-1 and COX-2. This non-selective inhibition leads to a broad reduction in prostaglandin synthesis, accounting for its anti-inflammatory, analgesic, and antipyretic effects.[1] The inhibition of COX-1, however, also accounts for the common side effects associated with traditional NSAIDs, such as gastric irritation and an increased risk of bleeding.
For a more concrete, albeit indirect, comparison, we can look at Diphenpyramide , another NSAID. Studies have shown that Diphenpyramide inhibits the synthesis of inflammatory prostaglandins.[6] It has demonstrated potent anti-inflammatory action, comparable to that of indomethacin and phenylbutazone in animal models.[6] A key distinguishing feature highlighted in the literature is that Diphenpyramide does not affect platelet aggregation or blood clotting, a characteristic that sets it apart from many traditional NSAIDs and aligns it more closely with the safety profile of COX-2 inhibitors in this regard.[6]
Signaling Pathway of COX Inhibition
Caption: General mechanism of COX inhibition by NSAIDs and selective COX-2 inhibitors.
Efficacy and Therapeutic Use
Selective COX-2 Inhibitors: These agents are indicated for the treatment of various inflammatory conditions, including osteoarthritis, rheumatoid arthritis, and acute pain.[2] Clinical trials have demonstrated that the efficacy of selective COX-2 inhibitors is comparable to that of traditional NSAIDs in managing pain and inflammation.[5]
This compound/Diphenpyramide: As an NSAID, this compound is expected to be effective in treating pain and inflammation. Clinical trials with Diphenpyramide have shown high therapeutic efficacy (over 80%) in various inflammatory conditions, particularly osteoarthritis.[6] In double-blind studies, Diphenpyramide's efficacy was found to be significantly better than acetylsalicylic acid and indomethacin in osteoarthritis and comparable to naproxen.[6]
Comparative Data Summary
Due to the lack of direct comparative studies between this compound and selective COX-2 inhibitors, a quantitative comparison is not feasible. However, a qualitative comparison based on their respective drug classes is presented below.
| Feature | This compound (Inferred from NSAID class & Diphenpyramide data) | Selective COX-2 Inhibitors (e.g., Celecoxib) |
| Primary Target(s) | COX-1 and COX-2 | Primarily COX-2 |
| Anti-inflammatory Efficacy | High, comparable to other potent NSAIDs[6] | High, comparable to traditional NSAIDs[5] |
| Analgesic Efficacy | High[6] | High[2] |
| Gastrointestinal Side Effects | Lower risk suggested for Diphenpyramide ('gastrosafe')[6] | Significantly lower than non-selective NSAIDs[2][5] |
| Cardiovascular Risk | Variable among NSAIDs; requires further study for this compound. | Increased risk of thrombotic events observed with some agents.[7] |
| Effect on Platelet Aggregation | Diphenpyramide reported to have no effect.[6] | Generally do not inhibit platelet aggregation. |
Experimental Protocols
Detailed experimental protocols for direct comparison are not available. However, standard assays to evaluate and compare the efficacy of anti-inflammatory drugs would typically include:
In Vitro COX Inhibition Assay
Objective: To determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer containing necessary co-factors like hematin and glutathione.
-
Substrate: Arachidonic acid is used as the substrate.
-
Test Compounds: this compound and a selective COX-2 inhibitor (e.g., celecoxib) are dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Incubation: The enzyme is pre-incubated with the test compound or vehicle control for a specified time at 37°C.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Measurement: The production of prostaglandin E2 (PGE2) is measured using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The IC50 values (concentration of the drug that causes 50% inhibition of the enzyme activity) are calculated for both COX-1 and COX-2 to determine the compound's potency and selectivity.
Caption: A typical workflow for an in vitro COX inhibition assay.
Conclusion
Both this compound, as a representative of the NSAID class, and selective COX-2 inhibitors are effective anti-inflammatory and analgesic agents. The primary distinction lies in their mechanism of action and resulting side effect profiles. Selective COX-2 inhibitors were developed to minimize the gastrointestinal complications associated with non-selective NSAIDs by specifically targeting the inducible COX-2 enzyme. While this offers a significant advantage in terms of gastrointestinal safety, concerns regarding cardiovascular risks have been raised for some COX-2 inhibitors.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cox-2 inhibitors: today and tomorrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diphenpyramide: a review of its pharmacology and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medcentral.com [medcentral.com]
A Side-by-Side Comparison of Naftopidil Isomers for Researchers
Naftopidil, a selective α1D/1A-adrenoceptor antagonist, is clinically utilized as a racemic mixture for the management of lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH). This guide provides a detailed, data-driven comparison of the pharmacological properties of the individual R- and S-enantiomers of Naftopidil versus its racemic form, tailored for researchers, scientists, and drug development professionals.
Quantitative Comparison of Receptor Affinity
The antagonist affinities (pA2 values) of racemic Naftopidil and its individual enantiomers for α1-adrenoceptor subtypes were determined in functional assays using isolated rat tissues. The S-enantiomer demonstrates a notable selectivity for the α1D and α1A subtypes over the α1B subtype.
| Compound | α1A-Adrenoceptor (Rat Vas Deferens) | α1B-Adrenoceptor (Rat Spleen) | α1D-Adrenoceptor (Rat Aorta) | α1D/α1B Selectivity Ratio | α1A/α1B Selectivity Ratio |
| Racemic Naftopidil | 7.58 ± 0.07 | 6.81 ± 0.05 | 8.11 ± 0.06 | 20.0 | 5.9 |
| (R)-Naftopidil | 7.55 ± 0.06 | 6.85 ± 0.04 | 8.09 ± 0.05 | 17.4 | 5.0 |
| (S)-Naftopidil | 7.62 ± 0.08 | 6.80 ± 0.06 | 8.41 ± 0.07 | 40.7 | 16.2 |
Data presented as mean ± SEM. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates a higher antagonist potency. Data sourced from functional assays in rats[1].
In Vitro and In Vivo Functional Effects
Studies have indicated that while both enantiomers and the racemate exhibit similar overall α1-receptor blocking activity, S-Naftopidil shows a superior profile in terms of α1D/1A adrenoceptor subtype selectivity[1]. In a rat model of benign prostatic hyperplasia induced by estrogen and androgen, S-Naftopidil demonstrated a greater effect in inhibiting the increase in prostate wet weight and stroma volume compared to R-Naftopidil and the racemic mixture[1]. Despite these differences in selectivity and in vivo models, both enantiomers have been shown to relax prostate muscle and inhibit prostate growth, suggesting that both contribute to the therapeutic effects of the racemic drug[1].
Signaling Pathways
Naftopidil exerts its effects by blocking α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein. The canonical signaling pathway and a proposed experimental workflow for assessing antagonist affinity are depicted below.
Experimental Protocols
Radioligand Binding Assay (Hypothetical Protocol for Ki Determination)
This protocol describes a general method for determining the binding affinity (Ki) of Naftopidil isomers for α1-adrenoceptor subtypes expressed in cell membranes.
-
Membrane Preparation:
-
Culture cells stably expressing the human α1A, α1B, or α1D-adrenoceptor subtype.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin), and varying concentrations of the unlabeled Naftopidil isomer (competitor).
-
For total binding, omit the competitor. For non-specific binding, include a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Organ Bath Functional Assay (for pA2 Determination)
This protocol outlines the methodology used to determine the antagonist potency (pA2) of Naftopidil isomers in isolated tissues.
-
Tissue Preparation:
-
Humanely euthanize male Sprague-Dawley rats.
-
Isolate the vas deferens (rich in α1A-adrenoceptors), spleen (rich in α1B-adrenoceptors), and thoracic aorta (rich in α1D-adrenoceptors).
-
Cut the tissues into appropriate preparations (e.g., strips or rings) and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
-
Experimental Procedure:
-
Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with periodic washing.
-
Obtain a cumulative concentration-response curve (CRC) for an α1-adrenoceptor agonist (e.g., phenylephrine or noradrenaline).
-
Wash the tissues to allow them to return to baseline.
-
Incubate the tissues with a specific concentration of a Naftopidil isomer (antagonist) for a predetermined period (e.g., 30-60 minutes).
-
In the presence of the antagonist, obtain a second cumulative CRC for the agonist.
-
Repeat this procedure with at least three different concentrations of the antagonist.
-
-
Data Analysis:
-
Measure the magnitude of the rightward shift in the agonist CRC caused by each concentration of the antagonist.
-
Calculate the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist).
-
Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
The pA2 value is determined from the x-intercept of the Schild regression line, provided the slope is not significantly different from unity, which indicates competitive antagonism.
-
References
Safety Operating Guide
Proper Disposal of Naftypramide: A Guide for Laboratory Professionals
An essential guide for the safe handling and disposal of Naftypramide, ensuring the protection of personnel and the environment. This document provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
This compound is a compound that requires careful management due to its potential health risks. According to safety data, it is harmful if swallowed and is suspected of causing genetic defects. Therefore, all waste containing this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile chemotherapy gloves is recommended. | Provides enhanced protection against potential skin contact with the mutagenic compound. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or airborne particles of this compound. |
| Body Protection | A disposable gown or lab coat. | Prevents contamination of personal clothing. |
Step-by-Step Disposal Procedures
1. Waste Segregation:
Proper segregation of waste at the source is critical to ensure safety and compliance.
-
Solid Waste: This includes unused or expired pure this compound, contaminated lab materials (e.g., weigh boats, pipette tips, gloves, gowns, bench paper), and empty stock containers.
-
All solid waste contaminated with this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Liquid Waste: This includes solutions containing this compound and rinsate from cleaning contaminated glassware.
-
Aqueous and solvent-based solutions should be collected in separate, compatible, and clearly labeled hazardous waste containers. Do not mix incompatible waste streams.
-
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled as "Hazardous Waste - Sharps".
2. Waste Container Management:
-
Container Type: Use containers specifically designated for hazardous pharmaceutical or chemotherapy waste. These are often color-coded black.[1]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the specific contents, including "this compound". The date of accumulation should also be clearly marked.
-
Storage: Keep waste containers closed except when adding waste. Store them in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel. Ensure secondary containment is used for liquid waste containers to prevent spills.
3. Disposal of Empty Containers:
-
Empty containers that once held this compound must be managed as hazardous waste unless they are triple-rinsed.
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous liquid waste.
4. Spill Management:
In the event of a spill, follow your institution's established spill cleanup procedures for hazardous materials. Generally, this involves:
-
Wearing appropriate PPE.
-
Containing the spill with absorbent materials.
-
Cleaning the area with a suitable decontaminating solution.
-
Collecting all cleanup materials and disposing of them as this compound solid waste.
5. Final Disposal:
-
Once a waste container is full, or if it is no longer being used, arrange for a pickup from your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of any this compound waste down the drain or in the regular trash.[2]
-
A hazardous waste manifest will be required for transportation, which documents the type and quantity of waste.[1]
Regulatory Framework
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which regulates the management of hazardous waste.[3] As a mutagenic compound, this compound waste may fall under specific RCRA waste codes. While a specific listing for this compound may not exist, it could be classified based on its characteristics (e.g., toxicity). Your institution's EHS department will be responsible for assigning the correct waste codes.
Experimental Protocols
Currently, there are no widely published and validated experimental protocols for the chemical degradation or inactivation of this compound for disposal purposes. Research in this area would be valuable to develop safe and effective methods for neutralizing this compound before final disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Naftypramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) guidelines, and operational and disposal procedures for the handling of Naftypramide. Adherence to these guidelines is essential for ensuring a safe laboratory environment and minimizing exposure risk. This compound is classified as a hazardous substance that is toxic if swallowed and causes skin and serious eye irritation.[1]
Hazard Identification and Risk Assessment
Before handling this compound, a thorough risk assessment should be conducted.[2][3][4] Key hazards include:
-
Acute Toxicity (Oral): Toxic if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: Dusts may cause respiratory irritation.[1]
Given these hazards, all personnel must be trained on the specific risks and the procedures outlined in this guide before handling the compound.
Personal Protective Equipment (PPE)
The selection and consistent use of appropriate PPE is the primary barrier to exposure. The following table summarizes the required PPE for handling this compound.
| Task | Required Personal Protective Equipment |
| Handling Solid Compound (weighing, aliquoting) | Double nitrile gloves, disposable gown, and safety glasses with side shields.[1] Work must be conducted in a certified chemical fume hood or a ventilated balance enclosure to avoid dust generation.[5] |
| Solution Preparation (reconstitution, dilution) | Double nitrile gloves, disposable gown, safety goggles, and a face shield to protect against splashes.[5] All work must be performed in a certified chemical fume hood. |
| General Laboratory Operations | Standard laboratory coat, safety glasses, and single nitrile gloves. |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedures for the safe handling and use of this compound in a laboratory setting.
1. Designated Area
-
All work with this compound powder must be conducted in a designated area, such as a chemical fume hood, to control the liberation of aerosols or powdered drug.[5][6]
-
The designated area should be clearly marked with warning signs indicating the presence of a toxic chemical.[5]
2. Weighing the Compound
-
To prevent inhalation of the powder, use a ventilated containment system such as a chemical fume hood or a ventilated balance enclosure when weighing solid this compound.[5]
-
Alternatively, use the tare method:
-
Pre-weigh a sealed container inside the fume hood.
-
Add the this compound to the container within the hood.
-
Seal the container before removing it from the hood to be re-weighed.[5]
-
3. Preparing Stock Solutions
-
All solution preparations should be carried out in a chemical fume hood to minimize exposure to vapors and aerosols.
-
When dissolving the solid, add the solvent slowly to the compound to avoid splashing.
-
Ensure all containers are securely capped and clearly labeled with the compound name, concentration, solvent, and date of preparation.
4. Spill Management
-
In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.
-
Access a cytotoxic spillage kit for all cleanup operations.[7]
-
For a liquid spill, cover the area with absorbent material.
-
For a powder spill, cover with a dampened absorbent pad to avoid generating dust.[8]
-
All contaminated materials should be collected in a sealed plastic bag and disposed of as hazardous waste.
-
The spill area should be decontaminated with a suitable cleaning agent and then rinsed thoroughly.[8]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[9] All waste must be disposed of in accordance with federal, state, and local regulations.[9]
1. Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, gowns, weigh boats, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. This container is typically a black pharmaceutical waste container.[10]
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.[10]
-
Sharps: All sharps (e.g., needles, syringes) contaminated with this compound must be placed in a puncture-resistant cytotoxic sharps container.[11]
2. Decontamination of Glassware and Equipment
-
All non-disposable glassware and equipment that have come into contact with this compound must be decontaminated.
-
Rinse the equipment with an appropriate solvent to remove the compound, collecting the rinse as hazardous waste.
-
Then, wash the equipment with soap and water.
3. Final Disposal
-
Hazardous pharmaceutical waste is typically incinerated at a permitted treatment facility.[10]
-
Arrange for the collection and disposal of all this compound waste through a certified hazardous waste management service.[1][12]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. easyrxcycle.com [easyrxcycle.com]
- 2. researchgate.net [researchgate.net]
- 3. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 4. Insight â Potent compounds: 7 things every pharmaceutical environmental, health and safety professional should know - Affygility Solutions [affygility.com]
- 5. pdx.edu [pdx.edu]
- 6. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 7. england.nhs.uk [england.nhs.uk]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 12. Pharmaceutical Waste Disposal - Environmental Marketing Services [emsllcusa.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
